2-Amino-4-cyanopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-aminopyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-4-5-1-2-9-6(8)3-5/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEAYLFEIFJFGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426745 | |
| Record name | 2-Amino-4-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42182-27-4 | |
| Record name | 2-Amino-4-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminoisonicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Amino-4-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-cyanopyridine, a heterocyclic aromatic compound, serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents. Its structural motif is of significant interest in medicinal chemistry, particularly in the development of antagonists for metabotropic glutamate receptors (mGluRs), which are implicated in a range of central nervous system (CNS) disorders.[1] This technical guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its role as an mGluR2 antagonist.
Core Physical Properties
The fundamental physical characteristics of this compound are summarized in the tables below, providing a quick reference for researchers.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅N₃ | [2] |
| Molecular Weight | 119.12 g/mol | [3] |
| Appearance | Cream to yellow to brown crystals or powder | [2] |
| CAS Number | 42182-27-4 | [2][3] |
Physicochemical Properties
| Property | Value | Source(s) |
| Melting Point | 146-152 °C | [4][5] |
| Boiling Point (Predicted) | 297.7 ± 20.0 °C | [5][6] |
| Solubility | Slightly soluble in water | [4] |
| pKa (Predicted) | 3.93 ± 0.11 | [5][6] |
Experimental Protocols
Detailed methodologies for the determination of key physical and spectral properties of this compound are outlined below. These protocols are generalized and may require optimization based on available laboratory equipment and specific sample characteristics.
Synthesis of this compound
Two common methods for the synthesis of this compound are presented below.
Method 1: Reduction of 2-nitro-4-cyanopyridine [1]
-
In a 250 mL four-necked reaction flask equipped with a reflux condenser and a mechanical stirrer, add reduced iron powder (8.54 g, 0.15 mol), acetic acid (1.1 mL, 0.02 mol), and 100 mL of water.
-
Heat the mixture to reflux for 15 minutes.
-
Cool the mixture to 85°C and slowly add 2-nitro-4-cyanopyridine (10.9 g, 0.06 mol). The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux for 1 hour.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and filter to remove the iron residue.
-
Wash the residue with water and combine the filtrates.
-
To prevent oxidation of the product, add a small amount of an antioxidant (e.g., 0.2 g of sodium sulfite) to the filtrate.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound as a white powder.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or water.
Method 2: Ammonolysis of 2-chloro-4-cyanopyridine [1]
-
In a 500 mL round-bottom flask, dissolve 2-chloro-4-cyanopyridine in anhydrous ethanol.
-
Saturate the solution with ammonia gas or add a concentrated solution of ammonia in ethanol.
-
Heat the reaction mixture at 60°C for 24 hours in a sealed vessel. The mixture will gradually turn orange-yellow.
-
After the reaction is complete, cool the mixture and remove the excess ammonia and ethanol by rotary evaporation at approximately 35-40°C.
-
The resulting product is this compound hydrochloride. To obtain the free base, dissolve the hydrochloride salt in deionized water.
-
Adjust the pH of the solution to approximately 11 by adding solid sodium hydroxide.
-
Extract the aqueous solution three times with a suitable organic solvent, such as isopropanol.
-
Combine the organic layers and remove the solvent by rotary evaporation to yield this compound.
Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus.
-
Finely powder a small amount of the crystalline this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-20 °C/min initially.
-
Observe the sample closely. The temperature at which the first drop of liquid appears is the beginning of the melting range.
-
Continue heating and record the temperature at which the entire sample has melted; this is the end of the melting range.
-
For a more accurate determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/min) as the temperature approaches the previously observed melting range.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (Proton NMR):
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Acquire the 1H NMR spectrum according to the instrument's standard operating procedures.
-
Expected Chemical Shifts: The aromatic protons on the pyridine ring are expected to appear in the region of δ 7.0-8.5 ppm. The protons of the amino group will likely appear as a broad singlet, and its chemical shift can be solvent and concentration-dependent.
-
-
13C NMR (Carbon-13 NMR):
-
Prepare a more concentrated sample, typically 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent.
-
Acquire the 13C NMR spectrum. Longer acquisition times may be necessary due to the low natural abundance of 13C.
-
Expected Chemical Shifts: The carbon atoms of the pyridine ring are expected in the aromatic region (δ 100-160 ppm). The carbon of the nitrile group (C≡N) will appear in a distinct region, typically around δ 115-125 ppm.
-
Infrared (IR) Spectroscopy
-
Prepare the sample using one of the following methods:
-
KBr Pellet: Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film: Dissolve a small amount of the compound in a volatile solvent. Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Place the sample in the IR spectrometer and acquire the spectrum.
-
Expected Characteristic Absorptions:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C≡N stretching: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.
-
C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region characteristic of the pyridine ring.
-
N-H bending: A band in the region of 1590-1650 cm⁻¹.
-
Biological Context and Signaling Pathway
As an antagonist of the metabotropic glutamate receptor 2 (mGluR2), this compound has the potential to modulate glutamatergic neurotransmission. mGluR2 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] By blocking this receptor, an mGluR2 antagonist like this compound can prevent this inhibitory effect, thereby increasing neuronal excitability.
The following diagram illustrates the general signaling pathway of mGluR2 and the point of intervention for an antagonist.
Experimental Workflow: mGluR2 Antagonist Assay
A common experimental workflow to evaluate the antagonist activity of a compound like this compound at the mGluR2 receptor involves measuring changes in intracellular cAMP levels in a cell line expressing the receptor.
Conclusion
This technical guide provides a detailed overview of the physical properties of this compound, catering to the needs of researchers and professionals in drug development. The tabulated data offers a quick and accessible reference, while the detailed experimental protocols provide a solid foundation for the characterization of this and similar compounds. The inclusion of the mGluR2 signaling pathway and a typical antagonist assay workflow highlights the biological relevance of this compound and provides a practical context for its application in pharmacological research. Further experimental determination of the predicted physical properties and detailed spectroscopic analysis will continue to enhance our understanding of this important chemical entity.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. What are mGluR2 antagonists and how do they work? [synapse.patsnap.com]
Synthesis of 2-Amino-4-cyanopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-cyanopyridine is a crucial intermediate in the fine chemical industry, with significant applications in the development of pharmaceuticals and agrochemicals.[1] Notably, it serves as a building block for mGluR2 antagonists, which are under investigation for the treatment of central nervous system disorders.[1] This document provides an in-depth technical guide on the primary synthesis routes for this compound, complete with detailed experimental protocols and a comparative analysis of the available methods.
Core Synthesis Routes
Several synthetic strategies have been developed for the preparation of this compound. The most prominent and practical routes start from readily available precursors such as 2-chloro-4-cyanopyridine or 2-nitro-4-cyanopyridine. An alternative, albeit more complex, pathway begins with 2-aminopyridine.
The logical flow of the two primary, more direct synthesis routes is illustrated below:
A less common, multi-step synthesis starting from 2-aminopyridine involves hazardous reactions like nitration and oxidation, and generally results in lower yields.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the two primary synthesis routes for this compound.
| Parameter | Route 1: Amination of 2-chloro-4-cyanopyridine | Route 2: Reduction of 2-nitro-4-cyanopyridine |
| Starting Material | 2-chloro-4-cyanopyridine | 2-nitro-4-cyanopyridine |
| Key Reagents | Ammonia, Anhydrous Ethanol | Reduced Iron Powder, Acetic Acid, Water |
| Reaction Time | 24 hours | 1 hour (after addition) |
| Reaction Temperature | 60°C | Reflux (initially 85°C for addition) |
| Product Form | Initially Hydrochloride salt, then free base | Free base |
| Reported Yield | Not explicitly stated in the provided snippets. | Not explicitly stated in the provided snippets. |
Detailed Experimental Protocols
Route 1: Synthesis from 2-chloro-4-cyanopyridine (Amination)
This method involves the nucleophilic substitution of the chlorine atom with an amino group.
Experimental Workflow:
Protocol:
-
In a 500 mL round-bottom flask, combine 2-chloro-4-cyanopyridine and anhydrous ethanol.
-
Introduce ammonia into the mixture.
-
Stir the reaction mixture at 60°C for 24 hours, during which the solution will gradually turn orange-yellow.[1]
-
After the reaction is complete, reduce the pressure and use a rotary evaporator at approximately 35°C to remove the excess ammonia.[1]
-
Add anhydrous ethanol to the residue and cool the mixture to -18°C to precipitate solid ammonium chloride.[1]
-
Filter the mixture and wash the solid ammonium chloride with anhydrous ethanol three times. Collect the filtrate.[1]
-
Rotary evaporate the filtrate at 40°C to remove the anhydrous ethanol, yielding this compound hydrochloride as the product.[1]
-
To obtain the free base, dissolve the hydrochloride salt in deionized water.
-
Add solid sodium hydroxide to adjust the pH of the solution to approximately 11.[1]
-
Extract the aqueous solution with isopropanol three times.
-
Collect the upper organic layers and rotary evaporate the isopropanol at 40°C to yield this compound.[1]
Route 2: Synthesis from 2-nitro-4-cyanopyridine (Reduction)
This method utilizes the reduction of a nitro group to an amine using iron powder in an acidic medium.
Protocol:
-
In a 250 mL four-necked reaction flask, add reduced iron powder (8.54 g, 0.15 mol), acetic acid (1.1 mL, 0.02 mol), and 100 mL of water.[1]
-
Heat the mixture under reflux for 15 minutes.[1]
-
Cool the mixture to 85°C and slowly add 2-nitro-4-cyanopyridine (10.9 g, 0.06 mol). The reaction is exothermic.[1]
-
After the addition is complete, heat the mixture under reflux for 1 hour until the reaction is complete.[1]
-
Cool the reaction mixture to room temperature and filter to remove the iron residues.
-
Wash the residue with water and combine the filtrates.
-
An antioxidant (0.2 g) can be added to the filtrate to prevent oxidation of the product.[1]
-
The product, this compound, can be obtained as a white powder by evaporating the solvent.[1]
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes: the amination of 2-chloro-4-cyanopyridine and the reduction of 2-nitro-4-cyanopyridine. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction. The amination route involves the formation of a hydrochloride salt which then requires neutralization, while the reduction method directly yields the free base. Both methods are valuable tools for obtaining this important chemical intermediate for further applications in research and development.
References
2-Amino-4-cyanopyridine chemical structure and IUPAC name
An In-depth Technical Guide to 2-Amino-4-cyanopyridine
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound.
Chemical Structure and IUPAC Name
This compound is a substituted pyridine derivative with an amino group at the 2-position and a nitrile group at the 4-position.
Below is a 2D representation of the chemical structure:
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison of its physical and chemical properties.
| Property | Value | Source(s) |
| Molecular Weight | 119.12 g/mol | [2][4][5] |
| Appearance | Cream to yellow to brown crystalline powder | [1] |
| Melting Point | 146-156 °C | [1][3][6] |
| Solubility | Slightly soluble in water | [3] |
Experimental Protocols: Synthesis
Detailed methodologies for the synthesis of this compound are crucial for researchers. Two common laboratory-scale synthesis protocols are outlined below.
Method 1: Reduction of 2-Nitro-4-cyanopyridine
This protocol involves the reduction of a nitro group to an amino group using iron powder.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via reduction.
Experimental Procedure: [7]
-
In a 250 mL four-necked reaction flask, add 8.54 g (0.15 mol) of reduced iron powder, 1.1 mL (0.02 mol) of acetic acid, and 100 mL of water.
-
Heat the mixture under reflux for 15 minutes.
-
Cool the mixture to 85°C.
-
Slowly add 10.9 g (0.06 mol) of 2-nitro-4-cyanopyridine. The reaction is exothermic.
-
After the addition is complete, heat the mixture under reflux for 1 hour until the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture and wash the residue with water.
-
Combine the filtrate and add 0.2 g of an antioxidant to prevent oxidation of the product.
-
Evaporate the solution under rotation to obtain a white powder of this compound.
Method 2: Ammonolysis of 2-Chloro-4-cyanopyridine
This protocol describes the substitution of a chloro group with an amino group using ammonia.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via ammonolysis.
Experimental Procedure: [7]
-
In a 500 mL round-bottom flask, react 2-chloro-4-cyanopyridine with ammonia in the presence of anhydrous ethanol.
-
Stir the reaction mixture at 60°C for 24 hours. The mixture will gradually turn orange-yellow.
-
Reduce the pressure and rotary evaporate the reaction mixture at approximately 35°C to remove excess ammonia.
-
Add anhydrous ethanol and cool to -18°C to precipitate solid ammonium chloride.
-
Filter the mixture and wash the solid with anhydrous ethanol three times.
-
Collect the filtrate and rotary evaporate at 40°C to remove the anhydrous ethanol, yielding this compound hydrochloride.
-
Dissolve the hydrochloride salt in a suitable amount of deionized water.
-
Add solid sodium hydroxide to adjust the pH to approximately 11.
-
Extract the aqueous solution with isopropanol three times.
-
Collect the upper organic layer and rotary evaporate the isopropanol at 40°C to obtain this compound.
Biological Activity and Applications
This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
-
Central Nervous System (CNS) Disorders: The primary application of this compound is as a metabotropic glutamate receptor 2 (mGluR2) antagonist, making it a valuable compound for the treatment of CNS disorders.[1][4][7]
-
Pharmaceutical and Agrochemical Intermediate: It serves as an important intermediate in the fine chemical industry for the synthesis of various pharmaceuticals and pesticides.[7]
-
Anticancer Research: While not a direct application of the core molecule itself, derivatives of cyanopyridines have demonstrated promising anticancer activity. For instance, certain (+)-nopinone-based 2-amino-3-cyanopyridines have shown efficacy against lung, gastric, and breast cancer cell lines.[8] Other cyanopyridine derivatives have been investigated as dual VEGFR-2/HER-2 inhibitors.[9]
-
Enzyme Inhibition: A series of novel 2-amino-3-cyanopyridine derivatives have been synthesized and shown to be effective inhibitors of human carbonic anhydrase I and II isoenzymes.[10]
The cyanopyridine scaffold is a versatile starting point for the development of new therapeutic agents, and research into its biological activities is ongoing.
References
- 1. L19841.14 [thermofisher.com]
- 2. 2-Aminoisonicotinonitrile | C6H5N3 | CID 7015524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. scbt.com [scbt.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 6. 42182-27-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular formula for 2-Amino-4-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-Amino-4-cyanopyridine, a pivotal heterocyclic intermediate in the pharmaceutical and fine chemical industries. This document consolidates essential information including its chemical identity, physicochemical properties, synthesis methodologies, and significant applications in drug discovery and development. Special focus is given to its roles as a metabotropic glutamate receptor 2 (mGluR2) antagonist for central nervous system (CNS) disorders and as a scaffold for the development of novel anticancer agents targeting critical signaling pathways. Detailed experimental protocols and quantitative biological data are presented to support researchers in their laboratory work and strategic decision-making.
Chemical Identity and Physicochemical Properties
This compound, also known as 2-aminoisonicotinonitrile, is a substituted pyridine derivative with significant utility as a building block in organic synthesis.[1][2]
| Property | Value | Reference(s) |
| CAS Number | 42182-27-4 | [3] |
| Molecular Formula | C₆H₅N₃ | [3] |
| Molecular Weight | 119.12 g/mol | |
| Appearance | Cream to yellow to brown crystalline powder or solid | [3] |
| Melting Point | 146-156 °C | [3] |
| Boiling Point | 297.7±20.0 °C (Predicted) | [4] |
| Density | 1.23±0.1 g/cm³ (Predicted) | [5] |
| Solubility | Slightly soluble in water | [2] |
| pKa | 3.93±0.11 (Predicted) | [5] |
| InChI Key | GEEAYLFEIFJFGP-UHFFFAOYSA-N | [3] |
| SMILES | NC1=NC=CC(C#N)=C1 | [3] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, offering flexibility based on available starting materials and reaction conditions.
Experimental Protocols
Method 1: Reduction of 2-Nitro-4-cyanopyridine
This method involves the reduction of a nitro group to an amine using reduced iron powder.[6]
-
Materials:
-
Reduced iron powder (8.54 g, 0.15 mol)
-
Acetic acid (1.1 mL, 0.02 mol)
-
2-Nitro-4-cyanopyridine (10.9 g, 0.06 mol)
-
Water (100 mL)
-
Antioxidant (e.g., sodium sulfite, 0.2 g)
-
-
Procedure:
-
In a 250 mL four-necked reaction flask, combine the reduced iron powder, acetic acid, and water.
-
Heat the mixture to reflux for 15 minutes.
-
Cool the mixture to 85°C and slowly add 2-nitro-4-cyanopyridine. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux for 1 hour.
-
Cool the reaction to room temperature and filter to remove the iron residue.
-
Wash the residue with water and combine the filtrates.
-
Add the antioxidant to the combined filtrate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization to yield a white powder of this compound.[6]
-
Method 2: Ammonolysis of 2-Chloro-4-cyanopyridine
This protocol describes the displacement of a chloro substituent with ammonia.[6]
-
Materials:
-
2-Chloro-4-cyanopyridine
-
Anhydrous ethanol
-
Ammonia
-
Deionized water
-
Solid sodium hydroxide
-
Isopropanol
-
-
Procedure:
-
In a 500 mL round-bottom flask, dissolve 2-chloro-4-cyanopyridine in anhydrous ethanol and saturate the solution with ammonia.
-
Stir the reaction mixture at 60°C for 24 hours. The mixture will gradually turn orange-yellow.
-
Remove excess ammonia and ethanol by rotary evaporation at approximately 35-40°C.
-
Add anhydrous ethanol to the residue and cool to -18°C to precipitate ammonium chloride.
-
Filter the solid and wash it with anhydrous ethanol three times.
-
Combine the filtrates and evaporate the solvent to yield this compound hydrochloride.[6]
-
Dissolve the hydrochloride salt in deionized water and adjust the pH to approximately 11 with solid sodium hydroxide.
-
Extract the aqueous solution with isopropanol three times.
-
Combine the organic layers and evaporate the isopropanol at 40°C to obtain this compound.[6]
-
Applications in Drug Development
This compound serves as a crucial scaffold in the development of therapeutics for a range of diseases, from CNS disorders to cancer.
Central Nervous System Disorders: mGluR2 Antagonism
This compound has been identified as a metabotropic glutamate receptor 2 (mGluR2) antagonist.[3][7] mGluR2s are presynaptic autoreceptors that inhibit glutamate release.[8] Negative allosteric modulators (NAMs) of mGluR2 can enhance glutamatergic transmission, a mechanism that is being explored for the treatment of cognitive deficits and depression.[8][9]
Anticancer Activity
The cyanopyridine scaffold is present in several potent anticancer agents. Derivatives of 2-aminopyridine have shown promise in inhibiting key signaling pathways implicated in cancer progression, such as the STAT3 and FOXA2 pathways.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Inhibition of STAT3 phosphorylation is a key strategy in cancer therapy.
Forkhead box protein A2 (FOXA2) is a pioneer transcription factor with complex roles in different cancers. In some contexts, its downregulation is associated with cancer progression and metastasis. Certain aminopyridine derivatives have been shown to modulate FOXA2 expression.
Biological Activity of Cyanopyridine Derivatives
While specific IC₅₀ or Kᵢ values for this compound are not extensively reported in the public domain, studies on structurally related 2-amino-3-cyanopyridine and other cyanopyridine derivatives demonstrate the potent biological activity of this class of compounds.
| Compound Class | Target | Activity | Cell Line(s) | Reference(s) |
| Nopinone-based 2-amino-3-cyanopyridines | Anticancer | IC₅₀: 23.78 - 67.61 µM | A549, MKN45, MCF7 | [10] |
| 3-Cyanopyridinone derivatives | Anticancer | IC₅₀: 1.39 - 1.77 µM | MCF-7 | [11] |
| 3-Cyanopyridine derivatives | Pim-1 Kinase Inhibitor | IC₅₀: 0.46 µM | - | [12] |
| 3-Cyanopyridine derivatives | Anticancer | IC₅₀: 1.69 - 1.89 µM | MCF-7 | [13] |
Toxicology and Safety
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood. The toxicological properties have not been fully investigated.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex heterocyclic compounds with significant pharmacological activities. Its role as a scaffold for mGluR2 antagonists and various anticancer agents highlights its importance in modern drug discovery. The synthetic methodologies presented provide a solid foundation for its preparation, while the outlined biological activities and signaling pathways offer a rationale for its use in developing novel therapeutics. Further research into the pharmacokinetics, specific biological targets, and safety profile of this compound and its derivatives is warranted to fully exploit its therapeutic potential.
References
- 1. calpaclab.com [calpaclab.com]
- 2. labsolu.ca [labsolu.ca]
- 3. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound CAS#: 42182-27-4 [m.chemicalbook.com]
- 5. 42182-27-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. scbt.com [scbt.com]
- 8. Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-Amino-4-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-4-cyanopyridine, a key intermediate in the pharmaceutical and fine chemical industries. Understanding these fundamental physicochemical properties is crucial for process development, formulation design, and ensuring the quality and efficacy of resulting products. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes available information, provides data for structurally related compounds, and outlines detailed experimental protocols for in-house assessment.
Physicochemical Properties of this compound
This compound is a solid at room temperature, appearing as a cream to yellow or brown crystalline powder.[1] Key identifying information is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 42182-27-4 | [2] |
| Molecular Formula | C₆H₅N₃ | [2] |
| Molecular Weight | 119.12 g/mol | [2] |
| Melting Point | 146-156 °C | [1] |
| Appearance | Crystals or powder or crystalline powder, cream to yellow to brown | [1] |
| Water Solubility | Slightly soluble in water | [3] |
Solubility Profile
Precise quantitative solubility data for this compound in a range of solvents is not extensively reported. However, it is described as being "slightly soluble in water".[3] To provide a practical reference for researchers, the following table presents detailed solubility data for the structurally similar compound, 2-aminopyridine, in various organic solvents at different temperatures.[4] This data can serve as a valuable starting point for solvent selection in synthesis, purification, and formulation development involving this compound, though experimental verification for the target compound is essential.
Table 1: Solubility of 2-Aminopyridine in Various Solvents (Mole Fraction, 10³x) [4]
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Acetonitrile |
| 278.15 | 390.1 | 298.5 | 245.1 | 160.2 | 201.7 | 105.9 |
| 283.15 | 425.6 | 328.9 | 271.3 | 179.8 | 225.4 | 118.7 |
| 288.15 | 464.2 | 362.1 | 300.2 | 201.5 | 251.6 | 132.8 |
| 293.15 | 506.3 | 398.5 | 332.1 | 225.6 | 280.7 | 148.4 |
| 298.15 | 552.1 | 438.6 | 367.3 | 252.3 | 313.1 | 165.7 |
| 303.15 | 602.2 | 482.8 | 406.4 | 281.9 | 349.2 | 184.9 |
| 308.15 | 656.9 | 531.5 | 449.6 | 314.8 | 389.3 | 206.2 |
| 313.15 | 716.8 | 585.3 | 497.5 | 351.4 | 434.0 | 229.8 |
| 318.15 | 782.4 | 644.6 | 550.6 | 392.1 | 483.8 | 256.0 |
| 323.15 | 854.3 | 709.9 | 609.5 | 437.4 | 539.3 | 285.1 |
Stability Profile and Degradation Pathways
To rigorously characterize the intrinsic stability of this compound and identify potential degradation products, forced degradation studies are essential. These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing. The insights gained are critical for developing stability-indicating analytical methods, understanding degradation pathways, and informing formulation and packaging decisions.
Expected Degradation Pathways
Based on the chemical structure of this compound, potential degradation pathways under forced conditions may include:
-
Hydrolysis: The cyano group (-C≡N) can be susceptible to hydrolysis under acidic or basic conditions, potentially converting to a carboxylic acid amide (-CONH₂) or a carboxylic acid (-COOH) group. The amino group can also influence the electron density of the pyridine ring, affecting its susceptibility to hydrolysis.
-
Oxidation: The pyridine ring and the amino group can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products.
-
Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. A study on 2-amino-5-nitropyridine pentaborate showed thermal degradation steps, indicating that the pyridine ring can decompose at higher temperatures.[6]
The following diagram illustrates a logical workflow for assessing the solubility and stability of this compound.
Caption: Workflow for assessing the solubility and stability of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to determine the solubility and stability of this compound.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetonitrile, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical balance
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The excess solid should be clearly visible.
-
Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C).
-
Shake the samples for a predetermined time (e.g., 24 to 72 hours) to ensure equilibrium is reached. It is advisable to sample at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or LC-MS/MS method.
-
Calculate the solubility in mg/mL or mol/L.
Forced Degradation Studies
These studies are performed to identify potential degradation products and develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/DAD system
-
LC-MS/MS system for degradant identification
General Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Subject the solutions to the following stress conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N to 1 N HCl and heat at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 N to 1 N NaOH and keep at room temperature or heat at a lower temperature (e.g., 40-60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
At each time point, withdraw a sample, neutralize it if necessary (for acidic and basic stress samples), and dilute it to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
For significant degradation products, use LC-MS/MS and NMR to elucidate their structures.
Stability-Indicating HPLC Method Development
A robust analytical method is crucial for accurately assessing stability.
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Typical Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid or trifluoroacetic acid in water, or a phosphate buffer
-
Mobile Phase B: Acetonitrile or methanol
-
Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where this compound has significant absorbance (to be determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Column Temperature: 25-30°C
Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks in the forced degradation samples.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While specific quantitative data for this compound is sparse, the provided information on related compounds and the detailed experimental protocols offer a robust framework for its characterization. Rigorous in-house evaluation of solubility and stability is paramount for successful process development, formulation, and ensuring the overall quality and performance of any product derived from this important chemical intermediate.
References
- 1. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review) | Semantic Scholar [semanticscholar.org]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. labsolu.ca [labsolu.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Key Reactive Sites of 2-Amino-4-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the key reactive sites on the 2-Amino-4-cyanopyridine molecule. This versatile heterocyclic compound is a valuable building block in medicinal chemistry and organic synthesis, notably used as an antagonist for the mGluR2 receptor in the treatment of central nervous system disorders.[1] Understanding its reactivity is crucial for the strategic design of novel molecular entities. This document outlines the primary sites of reactivity, supported by quantitative data, detailed experimental protocols for characteristic reactions, and visual representations of reaction mechanisms and analytical workflows.
Molecular Structure and Key Reactive Sites
The reactivity of this compound is governed by the interplay of its three key functional components: the pyridine ring, the amino group (-NH₂), and the cyano group (-CN). The electron-donating amino group and the electron-withdrawing cyano group, in conjunction with the inherent electron-deficient nature of the pyridine ring, create a unique electronic landscape that dictates the molecule's chemical behavior.
The primary reactive sites are:
-
The Amino Group (N7): A primary nucleophilic and basic center.
-
The Pyridine Ring Nitrogen (N1): A basic site that also influences the reactivity of the ring carbons.
-
The Pyridine Ring Carbons (C3, C5, C6): Susceptible to electrophilic and radical attack, with positions influenced by the substituents. The C2 and C6 positions are particularly activated for nucleophilic attack.
-
The Cyano Group Carbon (C8): An electrophilic center.
Quantitative Reactivity Data
To quantify the reactivity of the different sites, a combination of experimental and predicted data is presented. This data is essential for predicting reaction outcomes and designing synthetic routes.
| Parameter | Value | Method | Significance |
| pKa | 3.93 ± 0.11 | Predicted | Indicates the basicity of the molecule. Protonation will likely occur at the pyridine ring nitrogen (N1), which is generally more basic than the amino group in aminopyridines. |
| Molecular Weight | 119.12 g/mol | - | Fundamental physical property. |
| Melting Point | 146-148°C | Experimental | Physical property for identification and purity assessment. |
| Boiling Point | 297.7 ± 20.0 °C | Predicted | Physical property. |
| Density | 1.23 ± 0.1 g/cm³ | Predicted | Physical property. |
Reactivity at Key Sites and Experimental Protocols
This section details the types of reactions that occur at each key reactive site and provides generalized experimental protocols.
Reactions at the Amino Group (N7)
The exocyclic amino group is a potent nucleophile and can readily react with a variety of electrophiles.
Reaction Description: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amide. This is a common protecting group strategy or a means to introduce new functional moieties.
Experimental Protocol (General):
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine, pyridine; 1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acylating agent (e.g., acetyl chloride, benzoyl chloride; 1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Reaction Description: The amino group can be converted to a diazonium salt, which is a versatile intermediate that can be substituted by a wide range of nucleophiles (e.g., halides, cyanide, hydroxyl). This allows for the replacement of the amino group with other functionalities.
Experimental Protocol (General for Diazotization and Halogenation):
-
Suspend this compound (1 equivalent) in an aqueous solution of a strong acid (e.g., HBr, HCl).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes.
-
In a separate flask, prepare a solution or suspension of the corresponding copper(I) halide (e.g., CuBr, CuCl; 1.2 equivalents) in the corresponding concentrated acid.
-
Slowly add the cold diazonium salt solution to the copper(I) halide mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and then heat to 50-80 °C until nitrogen evolution ceases.
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Neutralize the aqueous layer with a base (e.g., NaOH) and re-extract.
-
Combine the organic layers, wash with water and brine, dry over a drying agent, and concentrate.
-
Purify the product by chromatography or recrystallization.
Reactions at the Pyridine Ring
The pyridine ring is electron-deficient, making it susceptible to nucleophilic and radical attack, particularly at the positions ortho and para to the ring nitrogen. The presence of the electron-donating amino group at C2 directs electrophiles to the C3 and C5 positions, though electrophilic substitution on the pyridine ring is generally challenging.
Reaction Description: Due to the electron-withdrawing nature of the ring nitrogen and the cyano group, the pyridine ring is activated towards nucleophilic attack. A leaving group at the C2 or C6 position can be displaced by a nucleophile. While the parent molecule does not have a leaving group, this reactivity is important for its derivatives.
Reaction Description: The Minisci reaction allows for the direct alkylation or acylation of electron-deficient heterocycles. Under acidic conditions, the pyridine nitrogen is protonated, further activating the ring towards attack by a nucleophilic radical, typically at the C6 position.
Experimental Protocol (General for Alkylation):
-
Dissolve this compound (1 equivalent) in a suitable solvent, often a mixture containing water and an organic acid (e.g., acetic acid, trifluoroacetic acid).
-
Add the source of the alkyl radical, such as a carboxylic acid (e.g., pivalic acid; 3-5 equivalents).
-
Add a catalytic amount of a silver salt (e.g., silver nitrate; 0.1-0.2 equivalents).
-
Add an oxidizing agent (e.g., ammonium persulfate; 2-3 equivalents) portion-wise with stirring.
-
Heat the reaction mixture to 60-100 °C for several hours, monitoring by TLC or LC-MS.
-
Cool the reaction, dilute with water, and neutralize with a base (e.g., sodium carbonate, ammonia solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
Reactions of the Cyano Group
The cyano group is a versatile functional group that can undergo a variety of transformations.
Reaction Description: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This is a fundamental transformation in organic synthesis.
Experimental Protocol (Acid Hydrolysis):
-
Heat a mixture of this compound (1 equivalent) and an aqueous solution of a strong acid (e.g., 6M HCl, 50% H₂SO₄) at reflux for several hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture. The product may precipitate upon cooling.
-
Adjust the pH to the isoelectric point of the resulting amino acid to maximize precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry. Alternatively, extract the product with an organic solvent.
Experimental Protocol (Alkaline Hydrolysis):
-
Heat a mixture of this compound (1 equivalent) and an aqueous solution of a strong base (e.g., 4M NaOH) at reflux for several hours.
-
Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Reaction Description: The cyano group can participate in cycloaddition reactions, often in concert with the adjacent amino group, to form fused heterocyclic systems. For example, reaction with reagents like formamide or orthoesters can lead to the formation of pyrimido[4,5-d]pyrimidine derivatives.
Visualizing Reaction Pathways and Workflows
Graphviz diagrams are provided to illustrate key reaction mechanisms and experimental workflows.
Minisci-type Alkylation Mechanism
Caption: Mechanism of the Minisci-type alkylation of this compound.
Workflow for Synthesis and Functionalization
Caption: General workflow for the synthesis and subsequent functionalization of this compound.
Conclusion
This compound is a molecule with multiple, distinct reactive sites, making it a highly valuable and versatile building block in synthetic and medicinal chemistry. The nucleophilic amino group, the electrophilic cyano group, and the electronically distinct positions on the pyridine ring allow for a wide array of chemical transformations. A thorough understanding of the interplay of these functional groups, guided by both qualitative principles and quantitative data, is paramount for the successful design and execution of synthetic strategies employing this important scaffold. This guide provides a foundational understanding to aid researchers in harnessing the full synthetic potential of this compound.
References
The Multifaceted Biological Activities of 2-Amino-4-cyanopyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-cyanopyridine core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of these derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. Quantitative data from recent studies are summarized, detailed experimental protocols for key biological assays are provided, and relevant signaling pathways are visualized to offer a comprehensive resource for researchers in the field.
Anticancer Activity
Derivatives of this compound have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as receptor tyrosine kinases and other serine/threonine kinases.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various this compound and related 2-amino-3-cyanopyridine derivatives against several human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4f | A549 (Lung) | 23.78 | |
| MKN45 (Gastric) | 67.61 | [1] | |
| MCF7 (Breast) | 53.87 | [1] | |
| 4j | A549 (Lung) | Promising | [1] |
| MKN45 (Gastric) | Promising | [1] | |
| MCF7 (Breast) | Promising | [1] | |
| 4k | A549 (Lung) | Promising | [1] |
| MKN45 (Gastric) | Promising | [1] | |
| MCF7 (Breast) | Promising | [1] | |
| 5a | MCF-7 (Breast) | 1.77 ± 0.1 | [2] |
| HepG2 (Liver) | 2.71 ± 0.15 | [2] | |
| 5e | MCF-7 (Breast) | 1.39 ± 0.08 | [2] |
| HepG2 (Liver) | 10.70 ± 0.58 | [2] | |
| 7b | MCF-7 (Breast) | 6.22 ± 0.34 | [2] |
| 4c | HepG2 (Liver) | 8.02 ± 0.38 | [3] |
| HCT-116 (Colon) | 7.15 ± 0.35 | [3] | |
| MCF-7 (Breast) | 15.74 ± 0.78 | [3] | |
| PC3 (Prostate) | 13.64 ± 0.67 | [3] | |
| 4d | HepG2 (Liver) | 6.95 ± 0.34 | [3] |
| HCT-116 (Colon) | 8.35 ± 0.42 | [3] | |
| MCF-7 (Breast) | 8.50 ± 0.42 | [3] | |
| PC3 (Prostate) | 14.08 ± 0.70 | [3] | |
| S1 | PC3 (Prostate) | 0.45 | |
| S2 | PC3 (Prostate) | 0.85 | [4] |
| S3 | PC3 (Prostate) | 0.1 | [4] |
| S4 | PC3 (Prostate) | 0.56 | [4] |
Antimicrobial Activity
This compound derivatives have also been investigated for their potential as antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.
Quantitative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values and zone of inhibition data for selected 2-amino-cyanopyridine derivatives against various microorganisms.
| Compound ID | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 2c | S. aureus | 39 ± 0.000 | - | [5] |
| B. subtilis | 39 ± 0.000 | - | [5] | |
| B. cereus | 78 ± 0.000 | - | [5] | |
| E. faecalis | 78 ± 0.000 | - | [5] | |
| M. luteus | 78 ± 0.000 | - | [5] | |
| L. monocytogenes | 156 ± 0.000 | - | [5] | |
| 5a | E. coli | 64.5 - 250 | - | [6] |
| B. subtilis | 64.5 - 250 | - | [6] | |
| 5b | E. coli | 64.5 - 250 | - | [6] |
| B. subtilis | 64.5 - 250 | - | [6] | |
| IId | S. aureus | - | Good Activity | [7] |
| IIf | S. aureus | - | Good Activity | [7] |
| IIIh | S. aureus | - | Good Activity | [7] |
| Ie | E. coli | - | Significant Activity | [7] |
| IIh | E. coli | - | Significant Activity | [7] |
| 2c | S. aureus | - | Good Activity | [8] |
| 2d | S. aureus | - | Good Activity | [8] |
| 2b | P. aeruginosa | - | Good Activity | [8] |
| 2 | S. aureus, E. coli, C. albicans | Promising at 1 mg/ml | - | [9] |
| 4 | S. aureus, E. coli, C. albicans | Promising at 1 mg/ml | - | [9] |
| 6 | S. aureus, E. coli, C. albicans | Promising at 1 mg/ml | - | [9] |
Enzyme Inhibition
The therapeutic effects of this compound derivatives can often be attributed to their ability to inhibit specific enzymes involved in disease pathogenesis. Key targets include carbonic anhydrases and various protein kinases.
Quantitative Enzyme Inhibition Data
The table below details the inhibitory activity (IC50 or Ki values) of these derivatives against several important enzymes.
| Compound ID | Enzyme Target | IC50 (µM) | Ki (µM) | Reference |
| 5d | hCA I | 33 | - | [10] |
| hCA II | 56 | - | [10] | |
| 5b | hCA I | 34 | - | [10] |
| 7d | hCA I | - | 2.84 | [11] |
| 7b | hCA II | - | 2.56 | [11] |
| 5e | VEGFR-2 | 0.124 ± 0.011 | - | [12] |
| HER-2 | 0.077 ± 0.003 | - | [12] | |
| 5a | VEGFR-2 | 0.217 ± 0.020 | - | [12] |
| HER-2 | 0.168 ± 0.009 | - | [12] | |
| 4d | Pim-1 Kinase | 0.46 ± 0.02 | - | [3] |
| 2-amino-4-methylpyridine | iNOS (murine) | 0.006 | - | [13] |
| iNOS (human) | 0.040 | - | [13] | |
| nNOS (human) | 0.100 | - | [13] | |
| eNOS (human) | 0.100 | - | [13] |
Experimental Protocols
Detailed methodologies for the key biological assays cited in this guide are provided below.
MTT Assay for Anticancer Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from a dose-response curve.
Kirby-Bauer Disk Diffusion Method for Antimicrobial Susceptibility
Principle: This method tests the susceptibility of bacteria to antibiotics. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses from the disk into the agar. If the compound is effective in inhibiting bacterial growth, a clear zone of inhibition will appear around the disk.
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition in millimeters.
-
Interpretation: The size of the inhibition zone is used to determine the susceptibility of the microorganism to the test compound.
VEGFR-2/HER-2 Kinase Assay
Principle: This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2 or HER-2. The assay typically measures the transfer of phosphate from ATP to a substrate peptide by the kinase. Inhibition is quantified by a decrease in the phosphorylation of the substrate.
Procedure (Luminescence-based):
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate peptide, and the test compound at various concentrations.
-
Kinase Addition: Initiate the reaction by adding the VEGFR-2 or HER-2 enzyme.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: Add a reagent (e.g., Kinase-Glo®) that quantifies the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.
-
Luminescence Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value from a dose-response curve.
Pim-1 Kinase Assay
Principle: Similar to the VEGFR-2/HER-2 assay, this method assesses the inhibitory effect of compounds on Pim-1 kinase activity by measuring the phosphorylation of a specific substrate.
Procedure (Luminescence-based):
-
Reaction Mixture: Prepare a reaction mixture containing Pim-1 kinase, a specific peptide substrate, and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add the test compounds at varying concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Add a reagent (e.g., ADP-Glo™) that converts the ADP produced during the kinase reaction into a detectable luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Carbonic Anhydrase Inhibition Assay
Principle: This assay measures the inhibition of carbonic anhydrase (CA) activity. The esterase activity of CA is utilized, where the enzyme hydrolyzes a substrate (e.g., 4-nitrophenyl acetate) to produce a colored product (4-nitrophenol). The rate of color formation is proportional to the enzyme activity.
Procedure:
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of the CA enzyme, and a solution of the substrate.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound.
-
Reaction Initiation: Start the reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Absorbance Measurement: Monitor the increase in absorbance at 400 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition. The IC50 or Ki value can be calculated from the dose-response data.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways inhibited by this compound derivatives and a general workflow for their biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. worldscientificnews.com [worldscientificnews.com]
- 9. scispace.com [scispace.com]
- 10. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 11. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 2-Amino-4-cyanopyridine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
Exploring the Core of Innovation: 2-Amino-4-cyanopyridine as a Privileged Scaffold in Drug Discovery
The heterocyclic compound this compound is emerging as a cornerstone in the synthesis of novel therapeutic agents. Its unique structural and electronic properties make it a valuable intermediate and pharmacophore in the development of drugs targeting a wide array of diseases, from cancer and inflammation to neurological disorders. This technical guide provides an in-depth analysis of the applications of this compound in medicinal chemistry, offering insights for researchers, scientists, and drug development professionals.
The pyridine ring, a common motif in pharmaceuticals, is rendered particularly reactive and versatile by the presence of an amino group at the 2-position and a cyano group at the 4-position. This arrangement facilitates a variety of chemical transformations, allowing for the construction of diverse molecular libraries. Furthermore, the 2-aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors, underscoring the scaffold's intrinsic potential for targeted therapies.
Therapeutic Applications and Biological Targets
Research has demonstrated the efficacy of this compound derivatives against several key biological targets:
-
Kinase Inhibition: The 2-aminopyridine core is a recognized pharmacophore for ATP-competitive kinase inhibitors. Derivatives have shown potent inhibitory activity against IκB kinase β (IKK-β), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) kinase, all of which are implicated in cancer and inflammatory diseases.[1][2][3]
-
Metabotropic Glutamate Receptor 2 (mGluR2) Antagonism: this compound serves as an intermediate in the synthesis of mGluR2 antagonists, which are under investigation for the treatment of central nervous system (CNS) disorders.[4][5]
-
Antimicrobial and Anticancer Activity: Various derivatives of 2-aminocyanopyridine have exhibited promising antibacterial, antifungal, and broad-spectrum anticancer activities.[6]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various this compound derivatives against different biological targets.
Table 1: IKK-β Inhibitory Activity of 2-Amino-3-cyanopyridine Derivatives
| Compound | Modification | IKK-β IC50 (nM) | Cellular IC50 (nM) | Reference |
| Hit 1 | 2-amino-3-cyano-4-aryl-6-(2-hydroxy-phenyl)pyridine analogue | 1500 | 8000 | [4][7] |
| Optimized Compound | 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile | 8.5 | 60 | [7] |
| Compound 73 | 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl)pyridine derivative | 40 | 5000 | [4][8] |
Table 2: Anticancer and Kinase Inhibitory Activities of Cyanopyridine Derivatives against VEGFR-2 and HER-2
| Compound | Cell Line | Antiproliferative IC50 (µM) | VEGFR-2 IC50 (µM) | HER-2 IC50 (µM) | Reference |
| 5a | MCF-7 | 1.77 | 0.217 | 0.168 | [9] |
| 5e | MCF-7 | 1.39 | 0.124 | 0.077 | [9] |
| 5a | HepG2 | 2.71 | - | - | [9] |
| 6b | HepG2 | 2.68 | - | - | [9] |
| Compound 10 | HepG2 | 4.25 | 0.12 | - | [10] |
| Compound 10 | MCF-7 | 6.08 | - | - | [10] |
Table 3: Pim-1 Kinase Inhibitory Activity of 3-Cyanopyridine Derivatives
| Compound Series | Compound | Pim-1 IC50 (µM) | Reference |
| Cyanopyridones (3) | 3a-e | 0.72 - 2.31 | [3] |
| Cyanopyridines (4) | 4b | 0.63 | [3] |
| Cyanopyridines (4) | 4c | 0.61 | [3] |
| Cyanopyridines (4) | 4d | 0.46 | [3] |
| Reference | Quercetagetin | 0.56 | [3] |
| Reference | Compound A | 0.93 | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.
Caption: General Synthesis Workflow for 2-Amino-3-cyanopyridine Derivatives.
Caption: Experimental Workflow for In Vitro Kinase Inhibition Assay.
Caption: IKK-β/NF-κB Signaling Pathway and Inhibition.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: mGluR2 Signaling Pathway and Antagonism.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis of this compound derivatives and for in vitro kinase assays.
Synthesis of this compound
Several methods for the synthesis of this compound have been reported.[4][5]
Method 1: Reduction of 2-nitro-4-cyanopyridine [4][5]
-
In a 250 mL four-necked reaction flask, add reduced iron powder (8.54 g, 0.15 mol), acetic acid (1.1 mL, 0.02 mol), and 100 mL of water.
-
Heat the mixture under reflux for 15 minutes.
-
Cool the mixture to 85°C and slowly add 2-nitro-4-cyanopyridine (10.9 g, 0.06 mol). The reaction is exothermic.
-
After the addition is complete, heat under reflux for 1 hour until the reaction is complete.
-
Cool to room temperature, filter, and wash the residue with water.
-
Combine the filtrate and add 0.2 g of an antioxidant.
-
Evaporate the solution under reduced pressure to obtain a white powder of this compound.
Method 2: Ammonolysis of 2-chloro-4-cyanopyridine [4][5]
-
In a 500 mL round-bottom flask, react 2-chloro-4-cyanopyridine with ammonia in the presence of anhydrous ethanol.
-
Stir the reaction mixture at 60°C for 24 hours.
-
Reduce the pressure and rotary evaporate the reaction mixture at approximately 35°C to remove excess ammonia.
-
Add anhydrous ethanol and cool to -18°C to precipitate solid ammonium chloride.
-
Filter and wash the solid with anhydrous ethanol three times.
-
Collect the filtrate and rotary evaporate at 40°C to remove the anhydrous ethanol, yielding this compound hydrochloride.
-
Dissolve the hydrochloride salt in deionized water and adjust the pH to about 11 with solid sodium hydroxide.
-
Extract the solution with isopropanol three times.
-
Collect the upper layer and rotary evaporate the isopropanol at 40°C to obtain this compound.
General Procedure for the Synthesis of 2-Amino-3-cyanopyridine Derivatives via One-Pot Condensation[12]
-
In a dry flask, charge aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Place the flask in a microwave oven and connect it to a refluxing apparatus.
-
Irradiate for 7-9 minutes.
-
After the reaction, wash the mixture with ethanol (2 mL).
-
Purify the crude product by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.
In Vitro Kinase Inhibition Assay Protocol (Generic)[13]
This protocol outlines a general method for determining the IC50 value of a compound against a target kinase using a luminescence-based assay.
-
Reagent Preparation: Thaw all reagents (kinase, substrate, ATP, assay buffer, test compound) and keep them on ice. Prepare serial dilutions of the test compound.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or a vehicle control (e.g., DMSO).
-
Kinase Reaction Initiation: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of a reagent to stop the kinase reaction and deplete any remaining ATP (e.g., ADP-Glo™ Reagent). Incubate for 40 minutes at room temperature.
-
Luminescent Signal Generation: Add 10 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Conclusion and Future Directions
The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and inherent ability to interact with key biological targets have cemented its role in the development of next-generation therapeutics. Future research will likely focus on expanding the diversity of this compound-based libraries, exploring novel biological targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The continued exploration of this versatile scaffold holds significant promise for addressing unmet medical needs.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data and Experimental Protocols for 2-Amino-4-cyanopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-cyanopyridine. Due to the limited availability of a complete, published experimental dataset for this specific molecule in the public domain, this document presents a combination of expected spectroscopic values derived from analogous compounds and detailed, standardized experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for this compound based on characteristic values for its core functional groups and pyridine scaffold.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.8 - 7.0 | s | - |
| H-5 | ~7.2 - 7.4 | d | ~5-6 |
| H-6 | ~8.1 - 8.3 | d | ~5-6 |
| -NH₂ | ~6.5 - 7.5 | br s | - |
Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, and 'br s' denotes a broad singlet.
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~160 - 162 |
| C-3 | ~95 - 100 |
| C-4 | ~120 - 125 |
| C-5 | ~125 - 130 |
| C-6 | ~150 - 152 |
| -C≡N | ~117 - 119 |
Note: These are estimated chemical shift ranges.
Table 3: Key IR Absorption Frequencies
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3450 - 3300 | Medium-Strong |
| C≡N Stretch (Nitrile) | 2230 - 2210 | Medium-Strong |
| C=N, C=C Stretch (Pyridine Ring) | 1650 - 1550 | Medium-Strong |
| N-H Bend (Amino) | 1640 - 1560 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₆H₅N₃ |
| Molecular Weight | 119.12 g/mol |
| Expected Molecular Ion (M⁺) | m/z 119 |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.[1]
-
-
Data Acquisition:
-
Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal from the solvent to maintain a stable magnetic field.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp, well-resolved peaks.[1]
-
For ¹H NMR, a standard one-dimensional proton pulse-acquire experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.
-
Maintain a constant temperature, usually 298 K (25 °C).
-
Acquire a suitable number of scans (e.g., 8-32 for ¹H, 1024 or more for ¹³C) to achieve an adequate signal-to-noise ratio.
-
Set an appropriate relaxation delay (e.g., 1-5 seconds) to allow for full relaxation of the nuclei between pulses.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the data from the time domain to the frequency domain.
-
Phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Apply a baseline correction to produce a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Measure the chemical shifts and coupling constants for each multiplet.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet press.
-
Apply high pressure to form a thin, transparent or translucent KBr disk.
-
-
Data Acquisition:
-
Place the KBr disk in the sample holder of an FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is then heated in a vacuum to induce vaporization.
-
-
Ionization:
-
In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺) and other fragment ions.
-
-
Mass Analysis:
-
The generated ions are accelerated by an electric field into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
The peak with the highest m/z value typically corresponds to the molecular ion (M⁺), providing the molecular weight of the compound.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Methodological & Application
Synthesis of 2-Amino-4-cyanopyridine: A Detailed Protocol for Drug Discovery and Development
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 2-amino-4-cyanopyridine, a crucial intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the nucleophilic aromatic substitution of 2-chloro-4-cyanopyridine with ammonia. This application note includes a detailed experimental procedure, a summary of material properties, and a visual workflow to ensure clarity and reproducibility in a laboratory setting.
Introduction
This compound is a key building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active molecules. Its derivatives have shown potential in the treatment of central nervous system diseases.[1] The protocol outlined below describes a reliable and efficient method for the preparation of this compound from commercially available 2-chloro-4-cyanopyridine. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the chloro group at the 2-position of the pyridine ring is displaced by an amino group.
Data Presentation
The physical and chemical properties of the key reactant and product are summarized in the table below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Chloro-4-cyanopyridine | C₆H₃ClN₂ | 138.55 | 69 - 73 | White to off-white powder |
| This compound | C₆H₅N₃ | 119.12 | 146 - 152 | Off-white to light yellow solid |
Experimental Protocol
This protocol details the synthesis of this compound from 2-chloro-4-cyanopyridine.
Materials:
-
2-Chloro-4-cyanopyridine
-
Anhydrous Ethanol
-
Ammonia (gas or saturated solution in ethanol)
-
Deionized Water
-
Isopropanol
-
Sodium Hydroxide (solid)
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Separatory funnel
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 2-chloro-4-cyanopyridine in anhydrous ethanol.
-
Amination: Saturate the ethanolic solution with ammonia gas or add a saturated solution of ammonia in ethanol.
-
Reaction: Stir the reaction mixture at 60°C for 24 hours. The mixture will gradually turn orange-yellow.[1]
-
Solvent Removal: After 24 hours, cool the reaction mixture to room temperature. Remove the excess ammonia and ethanol by rotary evaporation at approximately 35-40°C.[1]
-
Precipitation and Filtration: To the resulting residue, add anhydrous ethanol and cool the mixture to -18°C to precipitate ammonium chloride.[1] Filter the solid ammonium chloride and wash it with cold anhydrous ethanol three times. Collect the filtrate.[1]
-
Product Isolation (as Hydrochloride): Evaporate the filtrate to dryness using a rotary evaporator to obtain this compound hydrochloride.[1]
-
Neutralization and Extraction: Dissolve the hydrochloride salt in deionized water. Adjust the pH of the solution to approximately 11 by adding solid sodium hydroxide.[1] Extract the aqueous solution three times with isopropanol.[1]
-
Final Product: Collect the upper organic layers and remove the isopropanol by rotary evaporation at 40°C to yield the final product, this compound.[1]
Visual Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
Application Notes and Protocols: 2-Amino-4-cyanopyridine as a Versatile Scaffold for Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 2-amino-4-cyanopyridine as a key building block in the design and synthesis of potent and selective kinase inhibitors. The unique structural features of this scaffold, including its hydrogen bonding capabilities and synthetic tractability, make it an attractive starting point for developing novel therapeutics targeting a range of kinases implicated in diseases such as cancer.
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The this compound core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of kinase inhibitors. The 2-amino group can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition, while the cyanopyridine ring provides a rigid framework for the strategic placement of various substituents to optimize potency, selectivity, and pharmacokinetic properties. Several kinase inhibitors in development and clinical use incorporate a pyridine or cyanopyridine moiety.[1][2]
This document will focus on the application of this compound in the development of inhibitors for four key kinase targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), Proviral Integration site for Moloney murine leukemia virus 1 (Pim-1), and Cyclin-Dependent Kinase 8 (CDK8).
Kinase Targets and Inhibitor Activities
Derivatives of this compound have demonstrated significant inhibitory activity against a variety of kinases. The following tables summarize the in vitro activity of selected kinase inhibitors synthesized using this versatile building block.
Table 1: Inhibitory Activity of this compound Derivatives against Receptor Tyrosine Kinases (VEGFR-2 and HER-2)
| Compound ID | Target Kinase | IC50 (µM) | Target Cell Line | IC50 (µM) |
| 5a | VEGFR-2 | 0.217 ± 0.020 | MCF-7 | 1.77 ± 0.10 |
| HER-2 | 0.168 ± 0.009 | HepG2 | 2.71 ± 0.15 | |
| 5e | VEGFR-2 | 0.124 ± 0.011 | MCF-7 | 1.39 ± 0.08 |
| HER-2 | 0.077 ± 0.003 | HepG2 | 10.70 ± 0.58 | |
| 6b | Not Reported | - | HepG2 | 2.68 ± 0.14 |
| 7b | Not Reported | - | MCF-7 | 6.22 ± 0.34 |
Data sourced from a study on cyanopyridone and pyrido[2,3-d]pyrimidine derivatives.[2]
Table 2: Inhibitory Activity of this compound Derivatives against Serine/Threonine Kinase (Pim-1)
| Compound ID | Target Kinase | IC50 (µM) | Target Cell Line | IC50 (µM) |
| 4b | Pim-1 | 0.63 ± 0.03 | HepG2 | 15.23 ± 0.73 |
| HCT-116 | 18.46 ± 0.88 | |||
| 4c | Pim-1 | 0.61 ± 0.03 | HepG2 | 8.02 ± 0.38 |
| HCT-116 | 7.15 ± 0.35 | |||
| 4d | Pim-1 | 0.46 ± 0.02 | HepG2 | 6.95 ± 0.34 |
| HCT-116 | 8.35 ± 0.42 |
Data sourced from a study on cyanopyridinone- and cyanopyridine-based Pim-1 inhibitors.[3]
Table 3: Inhibitory Activity of a 2-Aminopyridine Derivative against Cyclin-Dependent Kinase 8 (CDK8)
| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) |
| 29 | CDK8 | 46 | HCT-116 | Not Reported |
Data sourced from a study on a 2-amino-pyridine derivative as a potent CDK8 inhibitor.[4][5][6][7]
Signaling Pathway Inhibition
Kinase inhibitors derived from this compound can modulate key signaling pathways involved in cell proliferation, survival, angiogenesis, and metastasis. Below are diagrammatic representations of the targeted signaling pathways.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: HER-2 Signaling Pathway Inhibition.
Caption: Pim-1 Signaling Pathway Inhibition.
Caption: CDK8 Signaling Pathway Inhibition.
Experimental Protocols
The synthesis of kinase inhibitors from this compound typically involves the modification of the pyridine ring to introduce various substituents that can interact with different regions of the kinase active site. The following protocols provide a general framework for the synthesis and evaluation of these compounds.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the this compound building block from 2-chloro-4-cyanopyridine.
Materials:
-
2-chloro-4-cyanopyridine
-
Ammonia (in ethanol)
-
Anhydrous ethanol
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a 500 mL round-bottom flask, dissolve 2-chloro-4-cyanopyridine in anhydrous ethanol.
-
Add a solution of ammonia in ethanol to the flask.
-
Stir the reaction mixture at 60°C for 24 hours. The mixture will gradually turn orange-yellow.[8]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ammonia and ethanol under reduced pressure using a rotary evaporator at approximately 35-40°C.[8]
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Protocol 2: General Synthesis of a this compound-based Kinase Inhibitor
This protocol outlines a general multi-component reaction for the synthesis of a substituted 2-amino-3-cyanopyridine derivative, which can be adapted for various kinase targets.
Materials:
-
Aromatic aldehyde
-
Methyl ketone
-
Malononitrile
-
Ammonium acetate
-
Microwave reactor (optional, for accelerated reaction)
-
Ethanol
-
Filtration and recrystallization apparatus
Procedure:
-
In a dry flask, combine the aromatic aldehyde (1 eq.), methyl ketone (1 eq.), malononitrile (1 eq.), and ammonium acetate (1.5 eq.).
-
The reaction can be performed under solvent-free conditions using microwave irradiation for 7-9 minutes, or by refluxing in a suitable solvent like ethanol.[9]
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Wash the reaction mixture with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., 95% ethanol) to afford the pure 2-amino-3-cyanopyridine derivative.[9]
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized this compound derivative
-
Target kinase (e.g., VEGFR-2, HER-2, Pim-1, CDK8)
-
Kinase substrate (specific to the target kinase)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a microplate, add the target kinase, its specific substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the specific kinase for a predetermined time.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram illustrates the general workflow for the discovery and development of kinase inhibitors using the this compound scaffold.
Caption: General Experimental Workflow.
Conclusion
The this compound scaffold represents a highly valuable and versatile starting point for the development of novel kinase inhibitors. Its inherent ability to engage in key interactions within the ATP-binding site of kinases, combined with its synthetic accessibility, allows for the rapid generation and optimization of potent and selective inhibitors against a range of therapeutically relevant targets. The protocols and data presented in this document provide a solid foundation for researchers to explore the potential of this privileged scaffold in the ongoing quest for new and effective treatments for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-4-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 2-Amino-4-cyanopyridine. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives for applications in medicinal chemistry and materials science. The protocols outlined herein describe common cross-coupling strategies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, providing a framework for the synthesis of diverse molecular architectures.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, these reactions allow for the introduction of a variety of substituents at the 4-position, following activation of the pyridine ring (e.g., via halogenation to 2-Amino-4-bromo- or 2-Amino-4-chloropyridine). The amino group at the 2-position can influence the electronic properties and reactivity of the substrate.[1]
The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the coupling partner, and reductive elimination to yield the final product and regenerate the catalyst.[2] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.[1][3]
Experimental Protocols
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques to exclude oxygen and moisture.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organoboron compound and an aryl halide.[2] This reaction is widely used for the synthesis of biaryl compounds.
General Protocol for Suzuki-Miyaura Coupling of 2-Amino-4-halopyridine:
-
Reaction Setup: In a dry Schlenk flask, combine 2-Amino-4-halopyridine (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), and a base (e.g., K₃PO₄ or K₂CO₃, 2-3 eq).[1]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.[1][4]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.[1] Add an anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1).[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][5]
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | >90 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF | 80 | 16 | 80-90 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the formation of C-N bonds by coupling an amine with an aryl halide.[3][6]
General Protocol for Buchwald-Hartwig Amination of 2-Amino-4-halopyridine:
-
Reaction Setup: To a dry Schlenk tube, add 2-Amino-4-halopyridine (1.0 eq), the amine (1.2 eq), a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃), and the phosphine ligand (e.g., Xantphos).[3]
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (3 times).[3]
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.[3]
-
Reaction: Heat the reaction mixture to 80-110 °C with stirring.[5]
-
Work-up: After cooling, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer and concentrate.[5]
-
Purification: Purify the product by column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12-24 | 75-90 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 100 | 10-18 | 80-95 |
| 3 | G3-XPhos (1) | - | K₃PO₄ | t-BuOH | 90 | 8-16 | >90 |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide.[7]
General Protocol for Sonogashira Coupling of 2-Amino-4-halopyridine:
-
Reaction Setup: In a Schlenk flask, combine 2-Amino-4-halopyridine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).[7]
-
Inert Atmosphere: Evacuate and backfill with an inert gas.
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF), a base (e.g., Et₃N or i-Pr₂NH), and the terminal alkyne (1.2-1.5 eq).[8]
-
Reaction: Stir the mixture at room temperature or heat to 50-100 °C.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[7]
-
Work-up: After completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution. Dry the organic layer and concentrate.[7]
-
Purification: Purify the product by column chromatography.
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | THF | 60 | 6-12 | 80-95 |
| 2 | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | DMF | 80 | 4-8 | 85-98 |
| 3 | Pd(OAc)₂ (2) | CuI (5) | TBAF | Toluene | 100 | 2-6 | 70-90 |
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10]
General Protocol for Heck Coupling of 2-Amino-4-halopyridine:
-
Reaction Setup: In a sealed tube or Schlenk flask, combine 2-Amino-4-halopyridine (1.0 eq), the alkene (1.5-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂), and a ligand (e.g., PPh₃ or a bulky phosphine).
-
Inert Atmosphere: Evacuate and backfill with an inert gas.
-
Reagent Addition: Add a base (e.g., Et₃N, K₂CO₃, or KOAc) and a polar aprotic solvent (e.g., DMF or NMP).
-
Reaction: Heat the mixture to 80-140 °C.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, dilute with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Table 4: Representative Conditions for Heck Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12-24 | 60-80 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 10-18 | 65-85 |
| 3 | Herrmann's Catalyst (1) | - | NaOAc | DMAc | 130 | 8-16 | 70-90 |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. benchchem.com [benchchem.com]
methods for synthesizing novel derivatives from 2-Amino-4-cyanopyridine
Application Notes and Protocols for the Derivatization of 2-Amino-4-cyanopyridine
For researchers, scientists, and professionals in drug development, this compound serves as a valuable scaffold for the synthesis of novel derivatives with significant therapeutic potential. Its reactive amino and cyano functionalities provide versatile handles for constructing a variety of heterocyclic systems, particularly fused pyrimidines, which are prominent in medicinal chemistry. This document provides detailed methodologies for the synthesis of pyrido[2,3-d]pyrimidine derivatives from this compound, outlines their biological significance as kinase inhibitors, and presents the corresponding experimental protocols and data in a structured format.
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
The strategic fusion of a pyrimidine ring to the pyridine core of this compound leads to the formation of pyrido[2,3-d]pyrimidines, a class of compounds with diverse pharmacological activities. These derivatives have shown promise as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases.
A primary synthetic route involves the cyclocondensation of this compound with various one-carbon electrophiles or their synthetic equivalents. The reaction proceeds through the initial reaction of the amino group followed by an intramolecular cyclization involving the cyano group, leading to the formation of the fused pyrimidine ring.
Experimental Protocol 1: Synthesis of 2,4-Diamino-7-cyanopyrido[2,3-d]pyrimidine via Guanidine Hydrochloride
This protocol details a one-pot synthesis method for a disubstituted 2-amino-3-cyanopyridine derivative, which is analogous to the derivatization of this compound.[1][2] This method utilizes guanidine hydrochloride as a mild and effective organocatalyst.
Materials:
-
This compound
-
Aryl aldehyde (e.g., 4-chlorobenzaldehyde)
-
Aryl ketone (e.g., acetophenone)
-
Ammonium acetate
-
Guanidine hydrochloride
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the aryl aldehyde (1 mmol), aryl ketone (1 mmol), this compound (1 mmol), ammonium acetate (1.5 mmol), and guanidine hydrochloride (15 mol%).
-
The reaction mixture is heated under neat (solvent-free) conditions at 80°C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is washed with cold water and then ethanol to remove any unreacted starting materials and catalyst.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-4,6-disubstituted-3-cyanopyridine derivative.
| Aldehyde | Ketone | Catalyst | Time (min) | Yield (%) |
| 4-Cl-C6H4CHO | C6H5COCH3 | Guanidine HCl | 30 | 94 |
| 4-MeO-C6H4CHO | C6H5COCH3 | Guanidine HCl | 35 | 92 |
| C6H5CHO | 4-Br-C6H4COCH3 | Guanidine HCl | 40 | 90 |
Table 1: Representative yields for the guanidine hydrochloride-catalyzed synthesis of 2-amino-3-cyanopyridine derivatives. [1][2]
Caption: Synthesis of Pyrido[2,3-d]pyrimidine.
Experimental Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones via Cyclocondensation with Urea
This protocol describes the synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives through the reaction of a 2-amino-3-cyanopyridine with urea. This method is adaptable for this compound.
Materials:
-
2-Amino-4,6-disubstituted-3-cyanopyridine
-
Urea
-
Pyridine (solvent)
Procedure:
-
A mixture of the 2-amino-3-cyano-4,6-disubstituted pyridine (0.01 mol) and urea (0.02 mol) is refluxed in pyridine (20 mL) for 8-10 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into crushed ice.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from a suitable solvent to afford the pure pyrido[2,3-d]pyrimidin-4(3H)-one.
| Substituents (R1, R2) | Product | Yield (%) |
| R1=C6H5, R2=CH3 | 5,7-Diphenyl-2-amino-pyrido[2,3-d]pyrimidin-4(3H)-one | 75 |
| R1=4-Cl-C6H4, R2=CH3 | 5-(4-Chlorophenyl)-7-methyl-2-amino-pyrido[2,3-d]pyrimidin-4(3H)-one | 72 |
Table 2: Representative yields for the synthesis of pyrido[2,3-d]pyrimidin-4(3H)-ones.
Biological Activity and Signaling Pathways
Derivatives of pyrido[2,3-d]pyrimidine have emerged as potent inhibitors of several protein kinases that are key regulators of cellular processes such as proliferation, survival, and differentiation. Dysregulation of these kinases is a hallmark of many cancers.
Kinase Inhibitory Activity
Several synthesized pyrido[2,3-d]pyrimidine derivatives have demonstrated significant inhibitory activity against a range of kinases, including:
-
PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[3]
-
HER-2 (Human Epidermal Growth Factor Receptor 2): A receptor tyrosine kinase that is overexpressed in certain types of breast cancer.[3]
-
EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that plays a critical role in cell growth and proliferation.
-
CDK4 (Cyclin-Dependent Kinase 4): A key regulator of the cell cycle.
The inhibitory concentrations (IC50) for some of these derivatives are in the nanomolar to low micromolar range, indicating high potency.
| Compound | Target Kinase | IC50 (µM) |
| Derivative A | PIM-1 | 0.0114 |
| Derivative B | VEGFR-2 | 0.08 |
| Derivative C | HER-2 | 0.12 |
| Derivative D | EGFR | 9.27 |
| Derivative E | CDK4/cyclin D1 | 7.69 |
Table 3: Kinase inhibitory activities of representative pyrido[2,3-d]pyrimidine derivatives. [4][5]
Caption: Inhibition of Cancer Cell Signaling.
The development of novel derivatives from this compound offers a promising avenue for the discovery of new therapeutic agents. The synthetic protocols and biological data presented here provide a foundation for further research and development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
application of 2-Amino-4-cyanopyridine in the synthesis of mGluR2 antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating glutamatergic neurotransmission. As such, it has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders. Antagonists of mGluR2, particularly negative allosteric modulators (NAMs), are of considerable interest for their potential in treating conditions such as depression and anxiety. The compound 2-Amino-4-cyanopyridine has been identified as an antagonist of mGluR2, making it a relevant molecule in the study of mGluR2 pharmacology and a potential scaffold for the development of novel therapeutics.[1]
This document provides an overview of this compound in the context of mGluR2 antagonism, including its properties and a protocol for its synthesis. While this compound is itself an mGluR2 antagonist, a comprehensive literature search did not yield specific examples of its use as a starting material for the synthesis of more complex mGluR2 antagonists. Therefore, this document will focus on the direct antagonistic properties of this compound and its own synthesis.
Compound Data Presentation
The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| IUPAC Name | 2-Aminopyridine-4-carbonitrile | N/A |
| Alternate Names | 2-Aminoisonicotinonitrile | [1] |
| CAS Number | 42182-27-4 | [1] |
| Molecular Formula | C₆H₅N₃ | [1] |
| Molecular Weight | 119.12 g/mol | [1] |
| Application | mGluR2 antagonist | [1] |
Experimental Protocols
Synthesis of this compound
A known method for the synthesis of this compound involves the reaction of 2,6-Dibromopyridine-4-carboxylic acid as a starting material. The general synthetic routes are available through chemical synthesis databases.
While a detailed, step-by-step protocol for the synthesis of novel mGluR2 antagonists from this compound is not available in the reviewed literature, a general workflow for the characterization of a compound as an mGluR2 antagonist is presented below.
General Workflow for Characterization of an mGluR2 Antagonist
The following diagram outlines a typical workflow for identifying and characterizing a novel mGluR2 antagonist.
Signaling Pathway
mGluR2 Signaling Pathway
Metabotropic glutamate receptor 2 (mGluR2) is a member of the Group II mGluRs. These receptors are coupled to the Gαi/o subunit of the heterotrimeric G-protein. Upon activation by an agonist (e.g., glutamate), mGluR2 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability. An antagonist, such as this compound, would block this process.
Conclusion
This compound is recognized as an antagonist of the mGluR2 receptor. While its direct application as a building block in the synthesis of more complex mGluR2 antagonists is not prominently documented in the scientific literature, its inherent activity makes it a valuable tool for studying mGluR2 pharmacology. The provided information on its properties and the general workflows for antagonist characterization and synthesis of the core structure can aid researchers in the field of neuroscience and drug discovery. Further exploration into the structure-activity relationship of 2-aminopyridine derivatives may yet reveal pathways to novel and potent mGluR2 modulators.
References
Application Notes: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives Under Microwave Irradiation
Introduction
2-Amino-3-cyanopyridine derivatives are a significant class of heterocyclic compounds that serve as a cornerstone in medicinal chemistry and drug development.[1][2] These scaffolds are prevalent in a multitude of biologically active molecules and are recognized for a wide spectrum of pharmacological activities, including their roles as antiviral, antibacterial, and anticancer agents.[1][3][4] Notably, certain derivatives have been identified as potent inhibitors of IKK-β, a key enzyme in the inflammatory signaling pathway, and as A2A adenosine receptor antagonists.[1][5] The versatility and high reactivity of the 2-amino-3-cyanopyridine core make it a valuable intermediate for the synthesis of more complex heterocyclic systems.[1][5]
Advantages of Microwave-Assisted One-Pot Synthesis
The synthesis of these vital derivatives has been significantly advanced by the adoption of microwave-assisted organic synthesis (MAOS). This technique offers a greener and more efficient alternative to conventional heating methods.[6][7][8] The primary advantages of this approach include:
-
Accelerated Reaction Rates: Microwave irradiation can dramatically reduce reaction times from hours to mere minutes.[8][9][10]
-
Higher Yields: This method often leads to improved yields of the desired product with fewer side products.[5][8]
-
Energy Efficiency: By directly heating the reactants, microwave synthesis consumes less energy compared to traditional methods.[6][8]
-
Solvent-Free Conditions: Many microwave-assisted syntheses can be performed without a solvent, which simplifies purification and reduces environmental impact.[5][6][11]
-
Enhanced Purity: The reduction in side reactions often results in a cleaner product, simplifying the work-up and purification process.[8]
This application note provides a detailed protocol for a one-pot synthesis of 2-amino-3-cyanopyridine derivatives utilizing microwave irradiation under solvent-free conditions. This environmentally friendly method offers a rapid and efficient route to these valuable compounds.[5][11]
Experimental Data
The following table summarizes the results for the synthesis of various 2-amino-3-cyanopyridine derivatives using the described microwave-assisted one-pot method.
| Entry | Ar (from Aldehyde) | R (from Ketone) | Time (min) | Yield (%) | Melting Point (°C) |
| 4a | 4-ClC₆H₄ | 4-OCH₃C₆H₄ | 8 | 83 | 195-196 |
| 4b | 4-OCH₃C₆H₄ | 4-OCH₃C₆H₄ | 7 | 80 | 159-160 |
| 4c | 4-OCH₃C₆H₄ | 2,4-Cl₂C₆H₃ | 7 | 75 | 184-185 |
| 4d | 4-OCH₃C₆H₄ | C₆H₅ | 9 | 85 | 180-182 |
| 4e | 4-ClC₆H₄ | 2,4-Cl₂C₆H₃ | 9 | 72 | 198-199 |
| 4f | 4-ClC₆H₄ | 4-FC₆H₄ | 8 | 78 | 219-220 |
| 4g | 3-Indolyl | 4-OCH₃C₆H₄ | 7 | 86 | 244-245 |
| 4h | 4-ClC₆H₄ | CH₃ | 8 | 84 | 172-173 |
Data sourced from Shi, F., et al. (2005). ARKIVOC.[12]
Experimental Protocols
Materials and Equipment
-
Aromatic aldehyde (2 mmol)
-
Methyl ketone (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (3 mmol)
-
25 mL dry flask
-
Microwave oven
-
Refluxing equipment
-
Ethanol (95%)
-
Standard laboratory glassware and purification apparatus
Procedure
-
Reactant Preparation: In a 25 mL dry flask, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Microwave Irradiation: Place the flask in a microwave oven and connect it to the refluxing equipment. Irradiate the mixture for the time specified in the data table (typically 7-9 minutes).
-
Initial Purification: After irradiation, allow the reaction mixture to cool to room temperature. Wash the solid residue with 2 mL of ethanol.
-
Recrystallization: Purify the crude product by recrystallization from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.
-
Analysis: Characterize the final product using standard analytical techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy.
Visualizations
Experimental Workflow
References
- 1. ijpsr.com [ijpsr.com]
- 2. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review) | Semantic Scholar [semanticscholar.org]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. mdpi.com [mdpi.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 10. Microwave assisted green organic synthesis [wisdomlib.org]
- 11. [PDF] One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent | Semantic Scholar [semanticscholar.org]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
Application Notes and Protocols: Synthesis of 2-Amino-3-Cyanopyridines as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2-amino-3-cyanopyridine derivatives and their evaluation as inhibitors of carbonic anhydrases (CAs), a class of metalloenzymes implicated in a range of physiological and pathological processes. The protocols detailed below are intended to serve as a guide for researchers in the fields of medicinal chemistry and drug discovery.
Introduction
Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This fundamental reaction is crucial for a variety of physiological processes, including respiration, pH homeostasis, and electrolyte secretion.[1] Dysregulation of CA activity is associated with several diseases, including glaucoma, epilepsy, and cancer.[2] Consequently, the development of potent and selective CA inhibitors is a significant area of research in drug discovery.
2-Amino-3-cyanopyridine derivatives have emerged as a promising class of carbonic anhydrase inhibitors.[3] This scaffold is attractive due to its synthetic accessibility and the potential for diverse functionalization, allowing for the fine-tuning of inhibitory potency and selectivity against different CA isoforms. This document outlines the synthesis of these compounds and the subsequent in vitro evaluation of their inhibitory activity against human carbonic anhydrase I and II (hCA I and hCA II).
Data Presentation
The inhibitory activities of synthesized 2-amino-3-cyanopyridine derivatives against hCA I and hCA II are summarized below. The data is presented as IC50 (the concentration of inhibitor required for 50% inhibition) and Ki (the inhibition constant) values.
| Compound | Target Isozyme | IC50 (µM) | Ki (µM) |
| 5b | hCA I | 34 | - |
| 5d | hCA I | 33 | - |
| 7b | hCA II | - | 2.56 |
| 7d | hCA I | - | 2.84 |
| Reference | |||
| Acetazolamide | hCA I | - | - |
| Acetazolamide | hCA II | - | - |
Note: Data extracted from multiple sources.[3][4] Direct comparison between studies should be made with caution due to potential variations in experimental conditions. The '-' indicates data not available in the cited sources.
Experimental Protocols
I. Synthesis of 2-Amino-3-Cyanopyridine Derivatives (One-Pot Method)
This protocol describes a general and efficient one-pot synthesis of 2-amino-3-cyanopyridine derivatives from an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[4][5][6]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Methyl ketone (1 mmol)
-
Malononitrile (1.1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Catalyst (e.g., Na2CaP2O7, as described in the literature, or other suitable catalysts)[4]
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1.1 mmol), ammonium acetate (1.5 mmol), and the catalyst.
-
The reaction can be performed under solvent-free conditions or with a minimal amount of a suitable solvent like ethanol.[4][5]
-
Heat the mixture with stirring. Reaction conditions will vary depending on the specific substrates and catalyst used. For example, when using Na2CaP2O7 as a catalyst, the reaction can be heated at 80 °C.[4] Microwave irradiation can also be employed to accelerate the reaction.[5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed solvent-free, add a small amount of ethanol to the solidified mixture and stir.
-
Collect the crude product by filtration.
-
Wash the crude product with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-3-cyanopyridine derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).
II. Purification of Human Carbonic Anhydrase I and II from Erythrocytes
This protocol outlines the purification of hCA I and hCA II from human erythrocytes using affinity chromatography.[7][8]
Materials:
-
Fresh human blood
-
0.9% NaCl solution
-
Ice-cold deionized water
-
Sepharose-4B-L-tyrosine-sulfanilamide affinity gel
-
Equilibration Buffer: 25 mM Tris-HCl/0.1 M Na2SO4, pH 8.7
-
Wash Buffer: 25 mM Tris-HCl/22 mM Na2SO4, pH 8.7
-
Elution Buffer for hCA I: 1 M NaCl/25 mM Na2HPO4, pH 6.3
-
Elution Buffer for hCA II: 0.1 M CH3COONa/0.5 M NaClO4, pH 5.6
-
Centrifuge
-
Chromatography column
Procedure:
-
Hemolysate Preparation:
-
Centrifuge fresh human blood to separate erythrocytes from plasma and the buffy coat.
-
Wash the isolated red blood cells twice with 0.9% NaCl solution.
-
Lyse the red blood cells by adding 1.5 volumes of ice-cold deionized water.
-
Centrifuge the hemolysate at high speed (e.g., 20,000 rpm) for 30 minutes at 4°C to remove cell ghosts and intact cells. Collect the supernatant (hemolysate).[7]
-
-
Affinity Chromatography:
-
Pack a chromatography column with the Sepharose-4B-L-tyrosine-sulfanilamide affinity gel.
-
Equilibrate the column with the Equilibration Buffer.
-
Apply the hemolysate to the equilibrated column.
-
Wash the column with the Wash Buffer until the absorbance of the eluate at 280 nm is negligible.
-
Elute hCA I from the column using the Elution Buffer for hCA I.
-
Subsequently, elute hCA II from the column using the Elution Buffer for hCA II.
-
Collect the fractions and monitor the protein content by measuring the absorbance at 280 nm.
-
Pool the fractions containing the purified enzymes and verify purity using SDS-PAGE.
-
III. Carbonic Anhydrase Inhibition Assay (Colorimetric Method)
This protocol describes a colorimetric assay to determine the inhibitory activity of the synthesized compounds against purified hCA I and hCA II, based on the esterase activity of the enzyme.
Materials:
-
Purified hCA I and hCA II
-
Assay Buffer: (e.g., 12.5 mM Tris, 75 mM NaCl, pH 7.5)
-
Substrate: 4-Nitrophenyl acetate (p-NPA) solution in a suitable solvent like acetone or acetonitrile.[9]
-
Synthesized 2-amino-3-cyanopyridine derivatives (inhibitors) dissolved in DMSO.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm.
Procedure:
-
Assay Preparation:
-
Prepare a series of dilutions of the inhibitor compounds in the Assay Buffer. Also, prepare a control with the same concentration of DMSO as in the inhibitor dilutions.
-
Dilute the purified hCA I and hCA II enzymes to the desired concentration in the Assay Buffer.
-
Prepare the p-NPA substrate solution in the Assay Buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Enzyme solution (hCA I or hCA II)
-
Inhibitor solution (at various concentrations) or DMSO control.
-
-
Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the p-NPA substrate solution to each well.
-
Immediately measure the absorbance at 400-405 nm in a kinetic mode for a set period (e.g., 5-10 minutes) at room temperature. The plate reader will record the change in absorbance over time, which corresponds to the formation of p-nitrophenol.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (change in absorbance per minute) for each inhibitor concentration and the control.
-
Determine the percentage of inhibition for each concentration of the inhibitor compared to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known, or by using Lineweaver-Burk plots.
-
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general one-pot synthesis workflow for 2-amino-3-cyanopyridine derivatives.
Caption: One-pot synthesis of 2-amino-3-cyanopyridines.
Carbonic Anhydrase Inhibition Assay Workflow
The following diagram outlines the key steps in the colorimetric carbonic anhydrase inhibition assay.
Caption: Workflow for carbonic anhydrase inhibition assay.
Signaling Pathway of Carbonic Anhydrase IX in Cancer
This diagram illustrates the role of Carbonic Anhydrase IX (CA IX) in the tumor microenvironment, particularly in response to hypoxia.
Caption: Role of CA IX in the hypoxic tumor microenvironment.
References
- 1. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shahmama.com [shahmama.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. oiccpress.com [oiccpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Amino-4-cyanopyridine in Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-cyanopyridine is a crucial heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of biologically active compounds. Its derivatives have garnered significant attention in the field of oncology due to their potent and diverse anticancer properties. These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and migration. This document provides detailed application notes on the utility of this compound in the development of anticancer agents, along with specific experimental protocols for their synthesis and evaluation.
Applications in Anticancer Agent Development
Derivatives of this compound have been successfully employed to develop inhibitors of various protein kinases, which are critical regulators of cancer signaling pathways. Notably, these scaffolds have been instrumental in designing inhibitors for:
-
PIM-1 Kinase: A serine/threonine kinase that plays a pivotal role in cell cycle progression, survival, and apoptosis.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.
-
HER-2 (Human Epidermal Growth Factor Receptor 2): A receptor tyrosine kinase that is overexpressed in several types of cancer, leading to uncontrolled cell growth.
The cyanopyridine moiety is a key pharmacophore in several approved and investigational anticancer drugs.[1] The development of novel derivatives continues to be an active area of research, with a focus on improving potency, selectivity, and pharmacokinetic properties.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various cyanopyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxic Activity of 2-Amino-3-cyanopyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 4a (4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile) | HT29 (Colon) | 2.243 ± 0.217 | [2] |
| MRC5 (Normal) | 2.222 ± 0.137 | [2] | |
| Doxorubicin (Reference) | HT29 (Colon) | 3.964 ± 0.360 | [2] |
| MRC5 (Normal) | 2.476 ± 0.033 | [2] | |
| 4f ((+)-nopinone-based) | A549 (Lung) | 23.78 | [3] |
| MKN45 (Gastric) | 67.61 | [3] | |
| MCF7 (Breast) | 53.87 | [3] | |
| 3n (2-amino-3-cyanopyridine derivative) | HCT-116 (Colon) | 10.50 | [4] |
| Hela (Cervical) | 14.27 | [4] | |
| A375 (Melanoma) | 4.61 | [4] |
Table 2: PIM-1 Kinase Inhibitory Activity of Cyanopyridine Derivatives
| Compound | IC50 (nM) | % Inhibition | Reference |
| 4 | 11.4 | 97.8 | [5] |
| 10 | 17.2 | 94.6 | [5] |
| Staurosporine (Reference) | 16.7 | 95.6 | [5] |
Table 3: VEGFR-2 and HER-2 Inhibitory Activity of Cyanopyridone Derivatives
| Compound | VEGFR-2 IC50 (µM) | HER-2 IC50 (µM) | Reference |
| 5a | 0.217 ± 0.020 | 0.168 ± 0.009 | [6] |
| 5e | 0.124 ± 0.011 | 0.077 ± 0.003 | [6] |
| Lapatinib (Reference) | 0.182 ± 0.010 | 0.131 ± 0.012 | [6] |
Signaling Pathways and Experimental Workflows
PIM-1 Signaling Pathway and Inhibition
PIM-1 kinase is a key downstream effector of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway. It promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins such as BAD, and by activating other proteins involved in cell cycle progression. Inhibition of PIM-1 by this compound derivatives can block these survival signals and induce apoptosis in cancer cells.
Caption: PIM-1 signaling pathway and its inhibition by this compound derivatives.
Dual VEGFR-2/HER-2 Signaling and Inhibition
VEGFR-2 and HER-2 are receptor tyrosine kinases that, upon activation by their respective ligands, initiate downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis. Certain cyanopyridine derivatives have been shown to dually inhibit both VEGFR-2 and HER-2, leading to a more comprehensive blockade of tumor growth and angiogenesis.[7]
Caption: Dual inhibition of VEGFR-2 and HER-2 signaling pathways by cyanopyridine derivatives.
General Experimental Workflow for Anticancer Drug Screening
The process of evaluating novel this compound derivatives for their anticancer potential typically follows a standardized workflow, from synthesis to in vitro and in vivo testing.
Caption: General workflow for the development of anticancer agents from this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes two common methods for the synthesis of the this compound core structure.[6]
Method 1: Reduction of 2-nitro-4-cyanopyridine
-
Reaction Setup: In a 250 mL four-necked reaction flask equipped with a reflux condenser and a mechanical stirrer, add reduced iron powder (8.54 g, 0.15 mol), acetic acid (1.1 mL, 0.02 mol), and 100 mL of water.
-
Activation: Heat the mixture under reflux for 15 minutes.
-
Addition of Starting Material: Cool the mixture to 85°C and slowly add 2-nitro-4-cyanopyridine (10.9 g, 0.06 mol). The reaction is exothermic.
-
Reaction: After the addition is complete, heat the mixture under reflux for 1 hour.
-
Work-up: Cool the reaction to room temperature and filter to remove the iron oxide. Wash the residue with water.
-
Purification: Combine the filtrates, add a small amount of antioxidant, and adjust the pH to ~11 with solid sodium hydroxide. Extract the aqueous solution three times with isopropanol.
-
Isolation: Collect the upper organic layers and remove the isopropanol by rotary evaporation at 40°C to obtain this compound.
Method 2: Amination of 2-chloro-4-cyanopyridine
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 2-chloro-4-cyanopyridine in anhydrous ethanol and bubble ammonia gas through the solution.
-
Reaction: Stir the reaction mixture at 60°C for 24 hours.
-
Work-up: Remove excess ammonia and ethanol by rotary evaporation at ~35-40°C.
-
Purification: Add anhydrous ethanol to the residue and cool to -18°C to precipitate ammonium chloride. Filter the solid and wash with cold anhydrous ethanol.
-
Isolation: Collect the filtrate and remove the solvent by rotary evaporation to yield this compound hydrochloride.
Protocol 2: General Procedure for the Synthesis of 2-Amino-3-cyanopyridine Derivatives via One-Pot Reaction
This protocol describes a microwave-assisted, solvent-free, one-pot synthesis of 2-amino-3-cyanopyridine derivatives.[8]
-
Reaction Mixture: In a dry 25 mL flask, charge an aromatic aldehyde (2 mmol), a methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Microwave Irradiation: Place the flask in a microwave oven and connect it to a refluxing system. Irradiate the mixture for 7-9 minutes.
-
Work-up: After the reaction is complete, wash the mixture with a small amount of ethanol (2 mL).
-
Purification: Recrystallize the crude product from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.
Protocol 3: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[2][5][9][10]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 4: In Vitro PIM-1 Kinase Inhibition Assay
This protocol describes a general method to evaluate the inhibitory activity of compounds against PIM-1 kinase.[1][11][12]
-
Reaction Mixture: In a 384-well plate, add 1 µL of the test compound at various concentrations (or 5% DMSO as a control).
-
Enzyme and Substrate Addition: Add 2 µL of PIM-1 enzyme and 2 µL of a substrate/ATP mixture to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent and incubate at room temperature for 30 minutes.
-
Signal Measurement: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
References
- 1. promega.com [promega.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. Page loading... [guidechem.com]
- 7. ascopubs.org [ascopubs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Creation of Peptide Inhibitors Using 2-Cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of peptide inhibitors utilizing 2-cyanopyridine chemistry. The primary technique described is the biocompatible intramolecular cyclization of peptides bearing an N-terminal cysteine and a 2-cyanopyridine-containing unnatural amino acid to form a stable thiazoline ring, yielding potent macrocyclic peptide inhibitors. This method has been successfully applied to generate inhibitors of the Zika virus NS2B-NS3 protease.[1][2][3][4]
Introduction
Macrocyclic peptides are a promising class of therapeutics that bridge the gap between small molecules and large biologics.[1][3] Cyclization can enhance the metabolic stability, proteolytic resistance, and cell permeability of peptides.[1][3] The reaction between an N-terminal cysteine and a 2-cyanopyridine moiety offers a robust and biocompatible method for peptide macrocyclization.[1][2][3][4] This "click" reaction proceeds spontaneously in aqueous solutions at neutral pH, is orthogonal to all proteinogenic amino acids, and does not require any toxic catalysts.[1][3]
The key components for this technique are a peptide sequence with an N-terminal cysteine residue and the incorporation of an unnatural amino acid containing a 2-cyanopyridine group, such as 3-(2-cyano-4-pyridyl)alanine (Cpa).[1][3] The synthesis of the linear peptide precursor is achieved through standard solid-phase peptide synthesis (SPPS).[1][3]
Mechanism of Action
The formation of the macrocyclic peptide inhibitor occurs through a two-step intramolecular condensation reaction. First, the sulfhydryl group of the N-terminal cysteine performs a nucleophilic attack on the carbon atom of the nitrile group in the 2-cyanopyridine side chain. This initial step forms a thioimidate intermediate. Subsequently, an intramolecular condensation reaction occurs, leading to the formation of a stable dihydrothiazole (thiazoline) ring and the release of ammonia. This cyclization constrains the peptide backbone, which can lead to a higher affinity for the target protein.
Application: Inhibition of Zika Virus NS2B-NS3 Protease
The Zika virus (ZIKV) NS2B-NS3 protease is a serine protease essential for viral replication, making it a prime target for antiviral drug development.[1][5][6] The 2-cyanopyridine-based peptide cyclization technique has been successfully employed to develop potent inhibitors of this enzyme.[1][3] By designing a peptide sequence that mimics the natural substrate of the protease and incorporating the cyclization chemistry, high-affinity inhibitors have been generated.[1]
Quantitative Inhibition Data
The following table summarizes the inhibitory activity of various linear and cyclized peptides against the Zika virus NS2B-NS3 protease.
| Peptide Sequence | Modification | Ki (µM) | IC50 (µM) | Reference |
| GKRKS | Linear Substrate Analog | - | - | [1] |
| Cys-GKRKS-Cpa | Cyclized Inhibitor (1b) | 0.14 | - | [1] |
| Ac-GKRKS-NH2 | Linear Peptide | - | >100 | [7] |
| Cyclized Peptide 1 | 2-cyanoisonicotinamide linker | - | 0.64 | [7] |
| Compound 3 | Non-competitive inhibitor | - | 14.01 | [8] |
| Compound 8 | Non-competitive inhibitor | - | 6.85 | [8] |
| Compound 9 | Non-competitive inhibitor | - | 14.2 | [8] |
Experimental Protocols
This section provides detailed protocols for the synthesis, cyclization, purification, and characterization of 2-cyanopyridine-based peptide inhibitors.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear Peptide Precursors
This protocol describes the synthesis of a linear peptide containing an N-terminal cysteine and a C-terminal 2-cyanopyridine-containing amino acid (e.g., Cpa) using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH and Fmoc-Cpa-OH)
-
Coupling reagents: HCTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Pre-activate the Fmoc-amino acid (3 equivalents) with the coupling reagent (e.g., HCTU, 3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature. c. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Washing: After each deprotection and coupling step, wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence, incorporating Fmoc-Cpa-OH at the desired position and Fmoc-Cys(Trt)-OH as the N-terminal residue.
-
Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry it under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice. f. Dry the crude peptide pellet under vacuum.
Protocol 2: Intramolecular Cyclization
This protocol describes the cyclization of the linear peptide precursor in aqueous buffer.
Materials:
-
Crude linear peptide
-
Cyclization buffer: e.g., 100 mM HEPES, pH 7.5
-
Dimethylformamide (DMF) (optional)
Procedure:
-
Dissolve the crude linear peptide in the cyclization buffer to a concentration of approximately 1 mg/mL. A small amount of DMF can be added to aid dissolution if necessary.
-
Stir the solution at room temperature. The cyclization is typically complete within 2-3 hours.[1]
-
Monitor the reaction progress by LC-MS to observe the conversion of the linear peptide to the cyclic product.
-
Once the reaction is complete, the cyclized peptide can be purified by HPLC.
Protocol 3: Purification and Characterization
This protocol describes the purification of the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and its characterization by mass spectrometry.
Materials:
-
RP-HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
HPLC Purification: a. Dissolve the crude cyclized peptide in a minimal amount of Mobile Phase A. b. Inject the sample onto the preparative C18 column. c. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes). d. Collect fractions corresponding to the major peak, which should be the cyclic peptide. e. Analyze the collected fractions by analytical HPLC to assess purity. f. Pool the pure fractions and lyophilize to obtain the purified cyclic peptide.
-
Mass Spectrometry Characterization: a. Dissolve a small amount of the purified peptide in a suitable solvent. b. Analyze the sample by ESI-MS to confirm the molecular weight of the cyclic peptide. The mass of the cyclic product will be lower than the linear precursor due to the loss of ammonia during cyclization.
Visualizations
Signaling Pathway and Mechanism of Inhibition
References
- 1. Dual function of Zika virus NS2B-NS3 protease | PLOS Pathogens [journals.plos.org]
- 2. Dual function of Zika virus NS2B-NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 4. Biocompatible Macrocyclization between Cysteine and 2-Cyanopyridine Generates Stable Peptide Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of activation and inhibition of Zika virus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Inhibitors of Zika Virus NS2B-NS3 Protease Targeting Protease in “Super-Open” Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scienceopen.com [scienceopen.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 2-Amino-4-cyanopyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-cyanopyridine. Our goal is to help you optimize your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed methods for synthesizing this compound include:
-
Amination of 2-chloro-4-cyanopyridine: This is a widely used method involving the substitution of the chlorine atom with an amino group using ammonia.[1]
-
Reduction of 2-nitro-4-cyanopyridine: This route involves the reduction of a nitro group to an amine, often using reducing agents like iron powder in acetic acid.[1]
-
Multi-step synthesis from 2-aminopyridine: This is a longer route that involves nitration, amino protection, reduction, a Schiemann reaction, and deprotection. It is generally associated with lower yields and hazardous reaction conditions.[1]
-
One-pot multicomponent reactions: These methods offer high efficiency and atom economy for producing substituted 2-amino-3-cyanopyridines and can be adapted for the synthesis of related structures.
Q2: What are the key safety precautions to consider during the synthesis?
A2: Several safety measures are crucial:
-
Cyanide Handling: Many synthetic routes involve cyanide salts, which are highly toxic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide poisoning antidote kit readily available and be familiar with its use.
-
Ammonia: When using ammonia, be aware of its corrosive and irritant nature. Work in a well-ventilated area.
-
Pressure Reactions: Some amination reactions may be conducted under pressure. Ensure that the reaction vessel is appropriate for the expected pressure and temperature and that proper safety protocols for high-pressure reactions are followed.
-
Exothermic Reactions: The reduction of nitro compounds can be highly exothermic.[1] Add reagents slowly and use an ice bath to control the reaction temperature.
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress. Use an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any potential side products. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction by TLC to determine the optimal endpoint. For amination of 2-chloro-4-cyanopyridine, ensure the reaction is heated for a sufficient duration (e.g., 24 hours at 60°C).[1] |
| Poor quality or degradation of starting materials. | Verify the purity of your starting materials using techniques like NMR or melting point analysis. Use fresh reagents whenever possible. | |
| Presence of water in the reaction mixture (for moisture-sensitive reactions). | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | |
| Inefficient stirring. | Ensure vigorous stirring to promote mixing of reagents, especially in heterogeneous reaction mixtures. | |
| Formation of Side Products | Hydrolysis of the nitrile group: The cyano group can be hydrolyzed to a carboxamide or carboxylic acid, especially in the presence of strong acids or bases and water. | Use anhydrous conditions and carefully control the pH of the reaction mixture. |
| Formation of 2-hydroxy-4-cyanopyridine: In the amination of 2-chloro-4-cyanopyridine, hydrolysis of the starting material can occur if water is present. | Ensure the use of anhydrous solvents and reagents. | |
| Over-amination or di-substitution: In some amination reactions, multiple amino groups may be introduced onto the pyridine ring. | Control the stoichiometry of the aminating agent. Using a moderate excess of ammonia is typical for the synthesis of the mono-amino product. | |
| Difficult Purification | Co-elution of product and impurities during column chromatography. | Optimize the eluent system for column chromatography using TLC. A common starting point is a gradient of hexane and ethyl acetate. For basic compounds like this compound, adding a small amount of a basic modifier like triethylamine (e.g., 0.1%) to the eluent can improve separation and reduce tailing. |
| Product is insoluble or poorly soluble for recrystallization. | Screen a variety of solvents to find a suitable one where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Ethanol is often a good starting point for the recrystallization of 2-amino-3-cyanopyridine derivatives. | |
| Oily product instead of solid. | Try trituration with a non-polar solvent like hexane to induce crystallization. If that fails, column chromatography may be necessary. |
Data Presentation
Table 1: Comparison of Selected Synthetic Methods for Aminocyanopyridines
| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |
| 2-chloro-4-cyanopyridine | Ammonia, anhydrous ethanol, 60°C, 24h | This compound | Not specified | [1] |
| 2-nitro-4-cyanopyridine | Reduced iron powder, acetic acid, water, reflux | This compound | Not specified | [1] |
| Aromatic aldehyde, methyl ketone, malononitrile, ammonium acetate | Microwave irradiation, solvent-free, 7-9 min | Substituted 2-amino-3-cyanopyridines | 72-86 |
Experimental Protocols
Method 1: Synthesis of this compound from 2-chloro-4-cyanopyridine[1]
-
In a 500 mL round-bottom flask, combine 2-chloro-4-cyanopyridine and anhydrous ethanol.
-
Saturate the solution with ammonia gas or add a solution of ammonia in ethanol.
-
Stir the reaction mixture at 60°C for 24 hours. The mixture will gradually turn orange-yellow.
-
Cool the reaction mixture and remove the excess ammonia and ethanol under reduced pressure.
-
Add anhydrous ethanol to the residue and cool to -18°C to precipitate ammonium chloride.
-
Filter the mixture and wash the solid with cold anhydrous ethanol.
-
Collect the filtrate and evaporate the solvent under reduced pressure to obtain this compound hydrochloride.
-
Dissolve the hydrochloride salt in deionized water and adjust the pH to approximately 11 with solid sodium hydroxide.
-
Extract the aqueous solution three times with isopropanol.
-
Collect the upper organic layers and evaporate the isopropanol under reduced pressure to obtain this compound.
Method 2: Synthesis of this compound from 2-nitro-4-cyanopyridine[1]
-
In a 250 mL four-necked reaction flask, add reduced iron powder (8.54 g, 0.15 mol), acetic acid (1.1 mL, 0.02 mol), and 100 mL of water.
-
Heat the mixture under reflux for 15 minutes.
-
Cool the mixture to 85°C and slowly add 2-nitro-4-cyanopyridine (10.9 g, 0.06 mol). The reaction is exothermic.
-
After the addition is complete, heat the mixture under reflux for 1 hour.
-
Cool the reaction to room temperature and filter to remove the iron salts.
-
Wash the residue with water and combine the filtrates.
-
Add a small amount of an antioxidant (e.g., 0.2 g) to the filtrate to prevent oxidation of the product.
-
Evaporate the solvent under reduced pressure to obtain a white powder of this compound.
Mandatory Visualizations
Caption: Key synthetic routes to this compound.
Caption: General experimental workflow for purification.
Caption: Troubleshooting decision tree for low yield.
References
common side products in 2-Amino-4-cyanopyridine reactions and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-cyanopyridine. Our goal is to help you identify and prevent common side products, ensuring the successful outcome of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
A1: The most prevalent side products arise from the hydrolysis of the nitrile group. Depending on the reaction conditions, the cyano group (-CN) can be partially hydrolyzed to an amide (-CONH2) or fully hydrolyzed to a carboxylic acid (-COOH).
Q2: What is the primary cause of nitrile group hydrolysis?
A2: The presence of water in the reaction mixture, especially under acidic or basic conditions and at elevated temperatures, is the primary cause of nitrile group hydrolysis.[1][2]
Q3: Can the amino group of this compound participate in side reactions?
A3: Yes, the 2-amino group is nucleophilic and can participate in various side reactions, such as acylation, alkylation, or reaction with carbonyl compounds, depending on the reagents and conditions used in your specific protocol.
Q4: Are dimerization or polymerization reactions a common concern?
A4: While dimerization and polymerization can occur with certain reactive molecules, they are not commonly reported as major side reactions for this compound under typical synthetic conditions.[3][4]
Troubleshooting Guide: Common Side Products and Their Prevention
This guide addresses specific issues you might encounter during the synthesis of this compound and its derivatives.
Issue 1: Formation of 2-Amino-4-carbamoylpyridine (Amide Side Product)
-
Symptom: Your final product is contaminated with a compound of higher polarity, as observed by TLC, and characterization data (e.g., NMR, IR) shows signals corresponding to an amide group.
-
Root Cause: Partial hydrolysis of the cyano group. This can be catalyzed by acid or base in the presence of trace amounts of water.[1][2]
-
Prevention Strategies:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Control pH: If your reaction requires acidic or basic conditions, use the minimum necessary amount of acid or base and consider using non-aqueous sources if possible.
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.
-
Issue 2: Formation of 2-Amino-4-carboxypyridine (Carboxylic Acid Side Product)
-
Symptom: A highly polar impurity is present in your product that may be difficult to remove by standard silica gel chromatography. Mass spectrometry data may show a molecular weight corresponding to the carboxylic acid.
-
Root Cause: Complete hydrolysis of the cyano group, which is more likely to occur under harsher conditions (e.g., prolonged reaction times, higher temperatures, or higher concentrations of acid/base) than those leading to the amide.[1][2][5]
-
Prevention Strategies:
-
Strict Anhydrous Conditions: This is the most critical factor. Use freshly distilled solvents and properly dried reagents.
-
Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid over-reaction.
-
Purification: If the carboxylic acid does form, it can sometimes be removed by a mild basic wash during the work-up, as it will be deprotonated and become more water-soluble.
-
Issue 3: Incomplete Reaction or Low Yield in Synthesis from 2-chloro-4-cyanopyridine
-
Symptom: A significant amount of 2-chloro-4-cyanopyridine starting material remains after the reaction.
-
Root Cause: Insufficient reactivity of the amination reagent, inadequate temperature, or deactivation of the catalyst (if applicable).
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential side product formation.
-
Excess Ammonia: Ensure a sufficient excess of ammonia or the amine reagent is used to drive the reaction to completion.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Anhydrous ethanol is a common choice.[6]
-
Issue 4: Unwanted Reduction of the Cyano Group or Pyridine Ring during Nitro Group Reduction
-
Symptom: Formation of byproducts where the cyano group has been reduced to an aminomethyl group or the pyridine ring has been hydrogenated.
-
Root Cause: Use of a non-selective or overly harsh reducing agent for the conversion of a nitro-substituted precursor to this compound.
-
Prevention Strategies:
-
Selective Reducing Agents: Use chemoselective reducing agents known to preferentially reduce nitro groups in the presence of other reducible functional groups. Iron powder in acetic acid is a classic and effective method.[6] Other options include tin(II) chloride or sodium sulfide.[7]
-
Avoid Harsh Conditions: Avoid high-pressure hydrogenation with catalysts like Palladium on carbon, as this can lead to over-reduction unless conditions are carefully controlled.[7] Lithium aluminum hydride should also be avoided as it can reduce nitriles.[7]
-
Data Presentation
Table 1: Summary of Common Side Products and Prevention Strategies
| Side Product | Structure | Common Cause | Prevention Strategies |
| 2-Amino-4-carbamoylpyridine | 2-Amino-Pyridine with a -CONH2 group at C4 | Partial hydrolysis of the nitrile group. | - Use anhydrous solvents and reagents.- Minimize reaction temperature.- Control pH. |
| 2-Amino-4-carboxypyridine | 2-Amino-Pyridine with a -COOH group at C4 | Complete hydrolysis of the nitrile group. | - Strict anhydrous conditions.- Monitor reaction time carefully.- Mild work-up conditions. |
| 2-Chloro-4-cyanopyridine (unreacted) | 2-Chloro-Pyridine with a -CN group at C4 | Incomplete amination reaction. | - Increase reaction temperature.- Use excess amine reagent.- Optimize solvent. |
| Over-reduction Products | e.g., 2-Amino-4-(aminomethyl)pyridine | Non-selective reduction of the cyano group. | - Use chemoselective reducing agents (e.g., Fe/AcOH).- Avoid harsh hydrogenation conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chloro-4-cyanopyridine[6]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-cyanopyridine and anhydrous ethanol.
-
Reagent Addition: Introduce a solution of ammonia in ethanol.
-
Reaction Conditions: Stir the reaction mixture at 60°C for 24 hours. The mixture will gradually turn orange-yellow.
-
Work-up:
-
Remove excess ammonia and ethanol under reduced pressure at approximately 35-40°C.
-
Add anhydrous ethanol to the residue and cool to -18°C to precipitate ammonium chloride.
-
Filter the solid and wash it with cold anhydrous ethanol.
-
Collect the filtrate and evaporate the solvent under reduced pressure to obtain this compound hydrochloride.
-
For the free base, dissolve the hydrochloride salt in deionized water, adjust the pH to ~11 with solid sodium hydroxide, and extract with a suitable organic solvent (e.g., isopropanol or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Protocol 2: Synthesis of this compound from 2-Nitro-4-cyanopyridine[6]
-
Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add reduced iron powder, acetic acid, and water.
-
Activation: Heat the mixture to reflux for 15 minutes, then cool to 85°C.
-
Substrate Addition: Slowly add 2-nitro-4-cyanopyridine. The reaction is exothermic.
-
Reaction Completion: After the addition is complete, heat the mixture at reflux for 1 hour.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the iron salts.
-
Wash the residue with water and combine the filtrates.
-
An antioxidant can be added to the filtrate to prevent oxidation of the product.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Visualizations
Caption: Pathway of nitrile hydrolysis side reactions.
Caption: General experimental and troubleshooting workflow.
References
- 1. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. Dimerization-enhanced aggregation of chlorophyll into helical supramolecular polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Photoprocesses in dimers of thiacarbocyanines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 6. Page loading... [guidechem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of 2-Amino-4-cyanopyridine Derivatives by Recrystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 2-amino-4-cyanopyridine derivatives using recrystallization. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and data to support your work.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in the recrystallization of this compound derivatives?
A1: The selection of an appropriate solvent system is the most crucial initial step. An ideal solvent will dissolve the crude product completely at an elevated temperature but will have low solubility for the purified compound at room temperature or below, allowing for crystal formation upon cooling.[1]
Q2: How do I choose a suitable solvent for my specific this compound derivative?
A2: A good starting point is to consider solvents with similar polarity to your compound. Given the presence of an amino group and a nitrile group, moderately polar solvents are often effective. Ethanol (95%) and mixtures of DMF and methanol have been successfully used for the recrystallization of various 2-amino-3-cyanopyridine derivatives.[2][3] Small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with water) are highly recommended to determine the optimal solvent or solvent pair for your specific derivative.
Q3: My compound has "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated.[2] To remedy this, try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Using a solvent with a lower boiling point or a solvent pair can also prevent this issue.
Q4: The yield of my recrystallized product is very low. What are the likely causes?
A4: Low recovery can result from several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.[4]
-
Premature crystallization: If the product crystallizes too quickly during hot filtration, you will lose product on the filter paper.
-
Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can result in a lower yield.
-
Multiple transfer steps: Product can be lost with each transfer between flasks.
Q5: My final product is still colored. How can I remove colored impurities?
A5: If your purified crystals are colored, it is likely due to the presence of colored impurities. You can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that using too much charcoal can also adsorb some of your desired product, leading to a lower yield.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated and requires nucleation. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod just below the surface of the liquid.- Add a seed crystal of the pure compound.[2] |
| Crystals form too quickly. | - The solution is too concentrated.- The solution was cooled too rapidly. | - Add a small amount of hot solvent to redissolve the crystals and allow the solution to cool more slowly.- Insulate the flask to slow down the cooling process.[4] |
| The product "oils out". | - The melting point of the solute is below the boiling point of the solvent.- The solution is too concentrated. | - Reheat the solution, add more solvent, and cool slowly.- Consider using a lower-boiling solvent or a solvent pair.[2] |
| Low yield of purified product. | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete cooling. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Cool the solution in an ice bath to maximize crystal formation.[4] |
| Product is still impure after recrystallization. | - The chosen solvent is not effective at separating the desired compound from the impurities.- The cooling process was too rapid, trapping impurities within the crystal lattice. | - Perform a second recrystallization with a different solvent system.- Ensure the solution cools slowly and without agitation to allow for the formation of pure crystals. |
Data Presentation
The following table summarizes recrystallization data for several this compound derivatives from published literature. Note that the optimal solvent and conditions may vary depending on the specific substituents on the pyridine ring.
| Compound | Recrystallization Solvent | Yield (%) | Melting Point (°C) | Reference |
| 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-cyanopyridine | 95% Ethanol | 83 | 195-196 | [1] |
| 2-Amino-4,6-diphenyl-3-cyanopyridine | DMF/Methanol (1:10) | 73 | 123 | [5] |
| 2-Amino-6-(4-bromophenyl)-4-phenyl-3-cyanopyridine | DMF/Methanol (1:10) | 78 | 150 | [5] |
| 2-Amino-4-(4-nitrophenyl)-6-phenyl-3-cyanopyridine | DMF/Methanol (1:10) | 75 | 141 | [5] |
| 2-Amino-6-(4-bromophenyl)-4-(4-nitrophenyl)-3-cyanopyridine | DMF/Methanol (1:10) | 83 | 166 | [5] |
| 2-Amino-6-(4-bromophenyl)-4-(thiophen-2-yl)-3-cyanopyridine | DMF/Methanol (1:10) | 63 | 155 | [5] |
| 2-Amino-6-(4-methoxyphenyl)-4-(thiophen-2-yl)-3-cyanopyridine | DMF/Methanol (1:10) | 63 | 148 | [5] |
Disclaimer: The solubility of a specific derivative in a given solvent can be influenced by various factors, including the nature and position of substituents. The data presented above should be used as a guideline, and it is highly recommended to perform small-scale solvent screening experiments to determine the optimal conditions for your particular compound.
Experimental Protocols
Detailed Methodology for the Recrystallization of 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-cyanopyridine from 95% Ethanol
This protocol is adapted from a literature procedure for the purification of a representative this compound derivative.[1]
Materials:
-
Crude 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-cyanopyridine
-
95% Ethanol
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot 95% ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the flask, swirl, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. To minimize premature crystallization, use a pre-heated funnel and receiving flask.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Crystal formation should be observed as the solution cools. To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a few minutes. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at an appropriate temperature.
Visualizations
Caption: A general experimental workflow for the recrystallization of this compound derivatives.
Caption: A troubleshooting guide for common issues encountered during recrystallization.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US3644380A - Preparation of 3-cyanopyridine - Google Patents [patents.google.com]
Technical Support Center: Scale-Up of 2-Amino-4-cyanopyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming common challenges encountered during the scale-up of 2-Amino-4-cyanopyridine synthesis. This compound is a critical intermediate in the pharmaceutical and fine chemical industries, notably used as an mGluR2 antagonist for central nervous system disorders.[1][2] As production moves from the laboratory to pilot or industrial scale, new challenges often emerge that can impact yield, purity, and safety.[3]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Several synthetic pathways exist. Two common lab-scale methods start from either 2-chloro-4-cyanopyridine or 2-nitro-4-cyanopyridine.[1] Another approach involves the Hofmann degradation of cyanopyridine.[4] Industrial production often favors ammoxidation of corresponding picolines to create the cyanopyridine precursors.[5]
-
From 2-chloro-4-cyanopyridine: This route involves nucleophilic aromatic substitution with ammonia.[1]
-
From 2-nitro-4-cyanopyridine: This method requires the reduction of the nitro group, often using agents like iron powder in acetic acid.[1]
-
Multicomponent Synthesis: One-pot reactions involving an aldehyde, a methyl ketone, malononitrile, and ammonium acetate can also yield 2-amino-3-cyanopyridine derivatives, and similar principles can be adapted.[6][7][8]
Q2: What are the primary challenges when scaling up pyridine synthesis in general?
A2: Scaling up any chemical synthesis, including that of pyridine derivatives, introduces several complexities not always observed at the bench scale.[3][9] Key challenges include:
-
Exotherm Control: Many reactions in pyridine synthesis are exothermic. Poor heat dissipation in large reactors can lead to temperature gradients, promoting side reactions or creating safety hazards.[3][10]
-
Mixing and Mass Transfer: Ensuring homogeneous mixing in large volumes is difficult. Inefficient mixing can cause localized concentration gradients, leading to reduced yields and inconsistent product quality.[3]
-
Impurity Profile Changes: The types and quantities of impurities may differ at a larger scale due to longer reaction times or temperature fluctuations.[3]
-
Product Isolation and Purification: Techniques like chromatography that are feasible in the lab may not be practical for large quantities. Developing scalable crystallization and filtration methods is crucial.[10]
-
Reagent Handling and Safety: Managing large quantities of potentially hazardous reagents like ammonia or cyanating agents requires robust engineering controls and safety protocols.[3]
Q3: What specific safety precautions should be taken during the synthesis of this compound?
A3: Safety is paramount, especially during scale-up. Key considerations include:
-
Cyanide Handling: If using cyanide-based reagents, extreme caution is necessary due to their high toxicity.[11] All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn. Develop a quench and disposal protocol for any cyanide-containing waste streams.
-
Exothermic Reactions: As mentioned, reactions can be exothermic.[1][10] Implement controlled, slow addition of reagents and ensure adequate cooling capacity to manage heat generation.[10]
-
Pressure Management: Reactions that generate gaseous byproducts can lead to pressure buildup. Ensure reactors are equipped with proper venting and pressure relief systems.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.
Issue 1: Reduced Yield at Larger Scale
Q: My reaction yield dropped significantly when moving from a 1L flask to a 100L reactor. What are the potential causes and how can I troubleshoot this?
A: A drop in yield is a classic scale-up issue. The cause is often related to physical and kinetic factors that change with scale.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting decision tree for low yield issues.
Potential Causes & Solutions:
-
Poor Mixing/Mass Transfer: Inadequate agitation in large reactors can lead to localized "hot spots" or areas of high reactant concentration, fostering side reactions.[3]
-
Solution: Increase agitation speed, or evaluate the impeller design and reactor geometry. Computational Fluid Dynamics (CFD) modeling can help optimize mixing.
-
-
Ineffective Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient.[9] Uncontrolled exotherms can degrade products or reagents.
-
Solution: Ensure the reactor's cooling jacket is sufficient. Slowing the addition rate of a key reagent can help manage the rate of heat generation.[10]
-
-
Change in Reaction Kinetics: A reaction that is fast at lab scale might be limited by addition rates or heat removal at a larger scale, altering the kinetic profile and potentially favoring impurity formation.[3]
-
Solution: Re-optimize the reaction temperature and concentration for the larger scale. Sometimes a slightly higher temperature is needed to compensate for longer addition times.
-
Issue 2: Increased Impurity Formation
Q: I'm observing a new impurity or an increased level of a known impurity in my scaled-up batch. What could be the cause?
A: Changes in impurity profiles are common and often linked to the issues of heat and mass transfer mentioned above.
Logical Flow for Impurity Investigation:
Caption: Workflow for investigating increased impurities.
Potential Causes & Solutions:
-
Side Reactions: Longer reaction times or localized high temperatures can promote side reactions, such as dimerization or reaction with the solvent.[12]
-
Solution: Once the impurity is identified, review its likely formation mechanism. If it's temperature-related, improve cooling. If it's due to high local concentration, improve mixing or slow reagent addition.
-
-
Product Degradation: The desired product might be unstable under the reaction conditions for extended periods.
-
Solution: Monitor the reaction progress closely and aim to isolate the product as soon as the reaction is complete. Consider if an antioxidant is needed during workup.[1]
-
-
Incomplete Reaction: The presence of unreacted starting materials or intermediates can complicate purification.
-
Solution: Re-evaluate reaction time and temperature. Ensure catalysts, if used, are not deactivated.[13]
-
Issue 3: Difficult Product Isolation
Q: My product oiled out during crystallization at a large scale, and filtration is extremely slow. How can I improve this?
A: Isolation and purification are often challenging to scale effectively.
Comparison of Lab vs. Scale-Up Isolation Parameters:
| Parameter | Lab Scale Consideration | Scale-Up Challenge & Solution |
| Cooling Rate | Rapid cooling in an ice bath. | Slow, uncontrolled cooling in a large reactor can lead to oiling or fine particles. Solution: Implement a controlled cooling profile. |
| Solvent Choice | Small volumes of solvent are easy to handle. | Large solvent volumes impact cost, safety, and disposal. Solution: Perform a solvent screen to find a system that gives good crystal form in minimal volume. Consider an anti-solvent system.[9] |
| Agitation | Manual swirling or magnetic stirring. | Agitation speed during crystallization affects particle size. Solution: Optimize agitation to avoid breaking crystals (creating fines) while ensuring good suspension. |
| Filtration | Buchner funnel, fast filtration. | Large filter beds can become clogged (blinded) by fine particles. Solution: Develop a robust crystallization to control particle size. Consider using a filter press or centrifuge. |
Experimental Protocols
Protocol 1: Synthesis from 2-nitro-4-cyanopyridine (Lab Scale)
This protocol is based on a common laboratory procedure involving the reduction of a nitro group.[1]
Materials:
-
2-nitro-4-cyanopyridine (10.9 g, 0.06 mol)
-
Reduced iron powder (8.54 g, 0.15 mol)
-
Glacial acetic acid (1.1 mL, 0.02 mol)
-
Water (100 mL)
-
Antioxidant (e.g., sodium sulfite, 0.2 g)
Procedure:
-
To a 250 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add the reduced iron powder, acetic acid, and 100 mL of water.[1]
-
Heat the mixture to reflux for approximately 15 minutes.
-
Cool the mixture to 85°C.
-
Slowly and carefully add the 2-nitro-4-cyanopyridine in portions. The reaction is exothermic, so monitor the temperature closely and control the addition rate to maintain the desired temperature.[1]
-
After the addition is complete, heat the mixture under reflux for 1 hour, or until reaction completion is confirmed by a suitable method (e.g., TLC, HPLC).[1]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the iron salts. Wash the filter cake with water.
-
Combine the filtrates and add 0.2 g of an antioxidant to prevent product oxidation.[1]
-
The aqueous solution can then be concentrated or used for extraction to isolate the final product, this compound.
Protocol 2: Synthesis from 2-chloro-4-cyanopyridine (Lab Scale)
This protocol is based on a nucleophilic substitution reaction with ammonia.[1]
Materials:
-
2-chloro-4-cyanopyridine
-
Ammonia (e.g., in anhydrous ethanol or as aqueous ammonia)
-
Anhydrous ethanol (if using ammonia gas)
-
Isopropanol
-
Sodium hydroxide
Procedure:
-
In a pressure-rated vessel or a sealed round-bottom flask, dissolve 2-chloro-4-cyanopyridine in anhydrous ethanol.
-
Saturate the solution with ammonia gas or add a concentrated solution of ammonia in ethanol.
-
Heat the mixture at 60°C for 24 hours. The reaction mixture will typically turn orange-yellow.[1]
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting residue will contain the product and ammonium chloride. Add anhydrous ethanol and cool to -18°C to precipitate the ammonium chloride.[1]
-
Filter off the solid ammonium chloride and wash it with cold anhydrous ethanol.
-
Combine the filtrates and evaporate the solvent to yield the crude product, which may be the hydrochloride salt.[1]
-
To obtain the free base, dissolve the crude product in deionized water and adjust the pH to approximately 11 with solid sodium hydroxide.[1]
-
Extract the aqueous solution multiple times with isopropanol.
-
Combine the organic layers, dry, and evaporate the solvent to obtain this compound.[1]
References
- 1. Page loading... [guidechem.com]
- 2. This compound price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Stability of 2-Amino-4-cyanopyridine in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 2-Amino-4-cyanopyridine in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the nitrile (cyano) group. This reaction typically proceeds in two steps: first, hydrolysis to 2-amino-4-carbamoylpyridine (the corresponding amide), and second, further hydrolysis to 2-amino-4-carboxypyridine (the corresponding carboxylic acid). The rate of hydrolysis is significantly influenced by pH and temperature.
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of this compound is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the cyano group. Generally, the compound will exhibit the greatest stability in a neutral to slightly acidic pH range. Under strongly acidic or basic conditions, the rate of degradation to the amide and carboxylic acid is expected to increase.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively published, compounds containing pyridine rings and amino groups can be susceptible to photodegradation. It is recommended to protect solutions of this compound from light, especially during long-term storage or when conducting stability studies, to prevent potential photolytic degradation.
Q4: What solvents are recommended for dissolving and storing this compound?
A4: The choice of solvent is critical for the stability of this compound. For analytical purposes, a common approach is to use a mixture of an organic solvent like acetonitrile or methanol with an aqueous buffer at an appropriate pH. For long-term storage of solutions, it is advisable to use a buffered aqueous solution at a pH where the compound is most stable (typically near neutral) or to store it in a suitable non-aqueous solvent and protect it from moisture.
Q5: Can oxidation be a concern for the stability of this compound?
A5: The amino group on the pyridine ring can be susceptible to oxidation. The presence of oxidizing agents or exposure to air over prolonged periods could potentially lead to the formation of N-oxide or other oxidative degradation products. To mitigate this, it is good practice to use degassed solvents and consider the addition of antioxidants in the formulation if oxidative degradation is identified as a stability issue.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound in solution | Hydrolysis: The pH of the solution may be too acidic or too basic, accelerating the hydrolysis of the cyano group. | - Adjust the pH of the solution to a neutral or slightly acidic range (e.g., pH 4-7) using a suitable buffer system.- Store solutions at lower temperatures (e.g., 2-8 °C) to slow down the hydrolysis rate. |
| Appearance of unknown peaks in chromatogram | Degradation: New peaks may correspond to degradation products such as 2-amino-4-carbamoylpyridine or 2-amino-4-carboxypyridine. | - Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and aid in their identification.- Use a mass spectrometer (LC-MS) to determine the mass of the unknown peaks and deduce their structures. |
| Precipitation of the compound from solution | Low Solubility: The concentration of this compound may exceed its solubility in the chosen solvent system. | - Decrease the concentration of the compound.- Modify the solvent system by increasing the proportion of organic co-solvent (e.g., acetonitrile, methanol) or by adjusting the pH to a range where the compound is more soluble. |
| Discoloration of the solution | Oxidation or Photodegradation: The solution may be turning yellow or brown due to oxidative degradation or exposure to light. | - Protect the solution from light by using amber vials or storing it in the dark.- Prepare solutions using solvents that have been degassed to remove dissolved oxygen.- Consider adding an antioxidant to the formulation. |
Quantitative Data
| Compound | Reaction | Activation Energy (kJ/mol) |
| 2-Cyanopyridine | Hydrolysis to 2-Pyridinecarboxamide | 83.7 |
| 3-Cyanopyridine | Hydrolysis to 3-Pyridinecarboxamide | 74.3 |
| 4-Cyanopyridine | Hydrolysis to 4-Pyridinecarboxamide | 40.3 |
| Data from high-temperature water hydrolysis studies. The activation energy for the hydrolysis of the corresponding pyridinecarboxamides to picolinic acids was also reported.[2] |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80 °C).
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples, if necessary.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
4. Stability-Indicating HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 5.0) and an organic phase (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 254 nm).
-
Column Temperature: 30 °C.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability issues.
References
troubleshooting guide for low conversion rates in 2-Amino-4-cyanopyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of 2-Amino-4-cyanopyridine.
Troubleshooting Guide for Low Conversion Rates
Low yields in the synthesis of this compound can arise from various factors related to reaction conditions, reagent quality, and the chosen synthetic route. Below are common issues and their potential solutions, categorized by the two primary synthetic methods.
Method 1: Amination of 2-Chloro-4-cyanopyridine
This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where ammonia displaces the chloride on the pyridine ring. The electron-withdrawing nature of the cyano group facilitates this reaction.[1][2][3][4]
Question: I am observing very low to no conversion of 2-Chloro-4-cyanopyridine to this compound. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in this amination reaction is often linked to several key factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Suggested Solutions |
| Insufficient Reaction Temperature | The reaction typically requires elevated temperatures to proceed at a reasonable rate. Ensure the reaction mixture is maintained at the recommended temperature (e.g., 60°C) for the entire duration.[5] Consider a modest increase in temperature if the reaction is sluggish, but be mindful of potential side reactions. |
| Short Reaction Time | The amination of 2-chloro-4-cyanopyridine can be slow. A typical reaction time is 24 hours.[5] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and consider extending the reaction time if starting material is still present. |
| Inadequate Mixing | If using aqueous or gaseous ammonia, ensure efficient stirring to maximize the contact between the reactants. In a biphasic system, poor mixing will lead to a low reaction rate. |
| Poor Quality of Starting Material | The purity of 2-chloro-4-cyanopyridine is crucial. Impurities can interfere with the reaction. Verify the purity of your starting material using analytical methods. |
| Moisture in the Reaction | While some protocols use aqueous ammonia, ensure that other reagents and the solvent (if anhydrous) are free from excessive moisture, which can lead to side reactions. |
| Suboptimal Solvent | Anhydrous ethanol is a commonly used solvent for this reaction.[5] The choice of solvent can influence the solubility of reactants and the reaction rate. |
Troubleshooting Workflow for Amination of 2-Chloro-4-cyanopyridine:
Caption: Troubleshooting workflow for low conversion in the amination of 2-chloro-4-cyanopyridine.
Method 2: Reduction of 2-Nitro-4-cyanopyridine
This method involves the reduction of a nitro group to an amine. Various reducing agents can be employed, with iron powder in acetic acid being a common choice.[5] The reaction is often exothermic and requires careful control.[5][6]
Question: My reduction of 2-Nitro-4-cyanopyridine is giving a low yield of the desired this compound. What could be the problem?
Answer:
Incomplete reduction or the formation of byproducts are common issues in the reduction of nitroarenes. Consider the following troubleshooting steps.
Potential Causes and Solutions:
| Potential Cause | Suggested Solutions |
| Incomplete Reaction | The reduction may not have gone to completion. Ensure the reaction is stirred vigorously and heated under reflux for a sufficient amount of time (e.g., 1 hour after addition of the nitro compound).[5] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material. |
| Exothermic Reaction Control | The reduction of nitro compounds is often highly exothermic.[5][6] Add the 2-nitro-4-cyanopyridine slowly to the reaction mixture to maintain control over the temperature. A runaway reaction can lead to the formation of side products. |
| Purity of Reducing Agent | The quality of the reducing agent (e.g., iron powder) is important. Use a fresh, high-purity reducing agent. |
| Acidic Conditions | Acetic acid is used to facilitate the reduction with iron powder.[5] Ensure the correct amount of acid is used as it influences the reaction rate and outcome. |
| Product Oxidation | The resulting this compound can be susceptible to oxidation. It is recommended to add an antioxidant to the filtrate after the reaction to prevent degradation of the product.[5] |
| Formation of Intermediates | The reduction of nitro groups can proceed through various intermediates such as nitroso and hydroxylamine species. Incomplete reduction can lead to a mixture of these compounds. Ensure sufficient reducing agent and reaction time to drive the reaction to the desired amine. |
Troubleshooting Workflow for Reduction of 2-Nitro-4-cyanopyridine:
Caption: Troubleshooting workflow for low conversion in the reduction of 2-nitro-4-cyanopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to prepare this compound?
A1: There are two primary, well-documented methods for the synthesis of this compound:
-
Nucleophilic Aromatic Substitution: This involves the reaction of 2-chloro-4-cyanopyridine with ammonia.[5]
-
Reduction of a Nitro Precursor: This method starts with 2-nitro-4-cyanopyridine, which is then reduced to the corresponding amine using a reducing agent such as iron powder in acetic acid.[5]
Another less common route involves multiple steps starting from 2-aminopyridine, but this pathway is often longer and can result in lower overall yields.[5]
Q2: Are there any known side reactions to be aware of during the amination of 2-chloro-4-cyanopyridine?
A2: While specific side reactions for this exact transformation are not extensively documented in the provided search results, general principles of nucleophilic aromatic substitution on pyridine rings suggest potential side reactions could include:
-
Hydrolysis of the cyano group: If excessive water is present, especially at elevated temperatures, the cyano group could be hydrolyzed to a carboxamide or carboxylic acid.
-
Formation of di- or tri-substituted pyridines: Although less likely with ammonia as the nucleophile, stronger nucleophiles or different reaction conditions could potentially lead to further substitution on the pyridine ring.
Q3: What are the potential byproducts in the reduction of 2-nitro-4-cyanopyridine?
A3: The reduction of aromatic nitro compounds can sometimes lead to the formation of intermediates if the reaction is not complete. These can include:
-
Nitroso compounds (Ar-N=O)
-
Hydroxylamines (Ar-NHOH)
In some cases, over-reduction or side reactions can lead to the formation of azo compounds (Ar-N=N-Ar). The choice of reducing agent and careful control of reaction conditions are key to minimizing these byproducts.
Q4: How do substituents on the pyridine ring affect the reactivity in these types of reactions?
A4: Electron-withdrawing groups, such as the cyano group at the 4-position, activate the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions. This is why the amination of 2-chloro-4-cyanopyridine is a feasible reaction. Conversely, electron-donating groups on the pyridine ring would decrease its reactivity towards nucleophilic substitution.
Experimental Protocols
Protocol 1: Synthesis of this compound via Amination[5]
Materials:
-
2-chloro-4-cyanopyridine
-
Ammonia
-
Anhydrous ethanol
Procedure:
-
In a 500 mL round-bottom flask, combine 2-chloro-4-cyanopyridine and anhydrous ethanol.
-
Introduce ammonia into the reaction mixture.
-
Stir the reaction mixture at 60°C for 24 hours. The mixture will gradually turn orange-yellow.
-
After the reaction is complete, reduce the pressure and rotary evaporate the mixture at approximately 35°C to remove excess ammonia.
-
Add anhydrous ethanol to the residue and cool to -18°C to precipitate ammonium chloride.
-
Filter the solid and wash it three times with anhydrous ethanol.
-
Collect the filtrate and rotary evaporate at 40°C to remove the ethanol, yielding this compound hydrochloride.
-
To obtain the free base, dissolve the hydrochloride salt in deionized water and adjust the pH to approximately 11 with solid sodium hydroxide.
-
Extract the aqueous solution three times with isopropanol.
-
Collect the upper organic layers and rotary evaporate the isopropanol at 40°C to obtain this compound.
Protocol 2: Synthesis of this compound via Nitro Reduction[5]
Materials:
-
2-nitro-4-cyanopyridine
-
Reduced iron powder
-
Acetic acid
-
Water
-
Antioxidant
Procedure:
-
In a 250 mL four-necked reaction flask, add reduced iron powder (8.54 g, 0.15 mol), acetic acid (1.1 mL, 0.02 mol), and 100 mL of water.
-
Heat the mixture under reflux for 15 minutes.
-
Cool the mixture to 85°C and slowly add 2-nitro-4-cyanopyridine (10.9 g, 0.06 mol). The reaction is exothermic.
-
After the addition is complete, heat the mixture under reflux for 1 hour until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter to remove the iron residues.
-
Wash the residue with water and combine the filtrates.
-
Add 0.2 g of an antioxidant to the filtrate to prevent product oxidation.
-
Evaporate the solution under reduced pressure to obtain a white powder of this compound.
References
- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
methods to reduce impurities during the synthesis of 2-Amino-4-cyanopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 2-Amino-4-cyanopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are the reduction of 2-nitro-4-cyanopyridine and the amination of 2-chloro-4-cyanopyridine.[1]
Q2: What are the potential impurities I should be aware of in the synthesis of this compound?
A2: Depending on the synthetic route, potential impurities may include unreacted starting materials (e.g., 2-chloro-4-cyanopyridine), partially reduced intermediates (e.g., hydroxylamine derivatives from nitro reduction), and over-amination or side reaction products.
Q3: How can I purify the crude this compound product?
A3: Common purification techniques include recrystallization and column chromatography. The choice of method depends on the scale of your reaction and the nature of the impurities. For recrystallization, solvents such as ethanol, or solvent mixtures like petroleum ether and n-butanol, have been reported for similar compounds.
Q4: Are there any safety precautions I should take during the synthesis?
A4: Yes. The synthesis of this compound can involve hazardous reagents and reactions. For instance, some synthetic routes may involve nitration, which requires careful handling of strong acids.[1] Always consult the safety data sheets (SDS) for all chemicals used and perform a thorough risk assessment before starting any experiment. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the synthesis of this compound, focusing on impurity reduction for the two primary synthetic routes.
Route 1: Amination of 2-Chloro-4-cyanopyridine
This method involves the reaction of 2-chloro-4-cyanopyridine with ammonia. The primary impurity of concern is the unreacted starting material.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| High levels of unreacted 2-chloro-4-cyanopyridine | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time or temperature. Monitor the reaction progress by TLC or HPLC to ensure completion. A typical protocol suggests stirring the reaction mixture at 60°C for 24 hours.[1] |
| Insufficient amount of ammonia. | Ensure an adequate excess of ammonia is used to drive the reaction to completion. | |
| Formation of colored impurities | Oxidation of the product or side reactions. | Consider adding an antioxidant to the reaction mixture or during workup.[1] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air is suspected. |
| Difficulty in isolating the product | The product may be present as a hydrochloride salt. | After the reaction, the product is often obtained as this compound hydrochloride. To get the free base, dissolve the hydrochloride salt in water and adjust the pH to approximately 11 with a base like sodium hydroxide. The product can then be extracted with an organic solvent like isopropanol.[1] |
Route 2: Reduction of 2-Nitro-4-cyanopyridine
This method typically employs a reducing agent like iron powder in an acidic medium to convert the nitro group to an amine.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Incomplete reduction (presence of starting material) | Insufficient amount of reducing agent or reaction time. | Use a sufficient excess of the reducing agent (e.g., iron powder). A molar ratio of iron powder to 2-nitro-4-cyanopyridine of 2.5:1 has been reported.[1] Ensure the reaction goes to completion by monitoring with TLC or HPLC. A typical procedure involves refluxing for 1 hour after the addition of the nitro compound.[1] |
| Formation of hydroxylamine or azo impurities | Over-reduction or side reactions. While less common with iron/acid reduction, other reducing agents might lead to these byproducts. | Stick to the recommended reducing system of iron in acetic acid. Control the reaction temperature carefully, as the addition of the nitro compound can be exothermic.[1] |
| Product oxidation during workup | The amino group is susceptible to oxidation, leading to colored impurities. | Add an antioxidant to the filtrate after removing the iron sludge to prevent oxidation of the product.[1] |
| Low yield | Product loss during filtration and workup. | Ensure thorough washing of the filter cake (iron residue) to recover all the product. Combine all aqueous filtrates for product isolation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Amination of 2-Chloro-4-cyanopyridine
This protocol is adapted from established procedures.[1]
Materials:
-
2-Chloro-4-cyanopyridine
-
Anhydrous ethanol
-
Ammonia
-
Deionized water
-
Solid sodium hydroxide
-
Isopropanol
Procedure:
-
In a 500 mL round-bottom flask, dissolve 2-chloro-4-cyanopyridine in anhydrous ethanol.
-
Saturate the solution with ammonia gas or add a solution of ammonia in ethanol.
-
Stir the reaction mixture at 60°C for 24 hours. The mixture will gradually turn orange-yellow.
-
After the reaction is complete, cool the mixture and remove excess ammonia and ethanol by rotary evaporation at approximately 35-40°C.
-
Add anhydrous ethanol to the residue and cool to -18°C to precipitate ammonium chloride.
-
Filter the solid ammonium chloride and wash it with cold anhydrous ethanol.
-
Collect the filtrate and evaporate the solvent to obtain this compound hydrochloride.
-
Dissolve the hydrochloride salt in deionized water and adjust the pH to ~11 with solid sodium hydroxide.
-
Extract the aqueous solution three times with isopropanol.
-
Combine the organic layers and remove the isopropanol by rotary evaporation to yield this compound.
Protocol 2: Synthesis of this compound via Reduction of 2-Nitro-4-cyanopyridine
This protocol is based on a common reduction method.[1]
Materials:
-
2-Nitro-4-cyanopyridine
-
Reduced iron powder
-
Acetic acid
-
Water
-
Antioxidant (e.g., sodium sulfite)
Procedure:
-
In a 250 mL four-necked reaction flask, add reduced iron powder (e.g., 8.54 g, 0.15 mol), acetic acid (e.g., 1.1 mL, 0.02 mol), and 100 mL of water.
-
Heat the mixture under reflux for 15 minutes.
-
Cool the mixture to 85°C and slowly add 2-nitro-4-cyanopyridine (e.g., 10.9 g, 0.06 mol). The reaction is exothermic.
-
After the addition is complete, heat the mixture under reflux for 1 hour until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the iron residue and wash the residue with water.
-
Combine the filtrate and washings.
-
Add a small amount of an antioxidant (e.g., 0.2 g) to the filtrate.
-
Evaporate the solvent under reduced pressure to obtain the this compound product.
Visualizations
Caption: A logical workflow for troubleshooting high impurity levels in the synthesis of this compound.
Caption: A general experimental workflow for the purification of this compound by recrystallization.
References
impact of reaction conditions on the purity of 2-Amino-4-cyanopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-4-cyanopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: this compound is an important intermediate in the fine chemical and pharmaceutical industries.[1] Several synthetic methods are commonly employed, including:
-
Reduction of 2-nitro-4-cyanopyridine: This method involves the reduction of a nitro group to an amine, often using reagents like iron powder in acetic acid.[1]
-
Amination of 2-chloro-4-cyanopyridine: This route involves the substitution of a chlorine atom with an amino group by reacting 2-chloro-4-cyanopyridine with ammonia, typically in a solvent like ethanol.[1]
-
One-Pot Multicomponent Reactions: These modern approaches involve reacting an aldehyde, a ketone, malononitrile, and ammonium acetate in a single step. These reactions are often facilitated by a catalyst and can be performed under solvent-free or microwave irradiation conditions for improved efficiency.[2][3]
-
Direct Cyanation of Pyridine Derivatives: This involves introducing a cyano group directly onto the pyridine ring. For example, treating a pyridine N-oxide with a cyanide source.[4][5]
Q2: Why is this compound an important molecule?
A2: It serves as a crucial intermediate in the synthesis of a wide range of compounds in the medical and pesticide fields.[1] For instance, it is used in the development of mGluR2 antagonists for treating central nervous system diseases.[1] Additionally, the 2-amino-3-cyanopyridine scaffold, a close analogue, is found in compounds with potential anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6][7]
Q3: What are the key safety precautions to consider during the synthesis?
A3: Standard laboratory safety protocols should always be followed. Specific hazards include:
-
Cyanide reagents (e.g., KCN, malononitrile): These are highly toxic. Handle them with extreme care in a well-ventilated fume hood and have an appropriate cyanide poisoning antidote kit available.
-
Solvents: Many organic solvents used are flammable and volatile. Avoid ignition sources.
-
Acids and Bases: Strong acids and bases used for catalysis or pH adjustment are corrosive.
-
Exothermic Reactions: Some reaction steps, such as the reduction of nitro compounds, can be exothermic and require careful temperature control.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Final Product
| Possible Cause | Suggested Solution | Citation |
| Inefficient Catalyst | The choice of catalyst is critical, especially in multicomponent reactions. If yield is low, consider screening different catalysts. Heterogeneous catalysts like Cu/C or various nanocatalysts can offer high efficiency and easy recovery. | [6][8] |
| Suboptimal Reaction Temperature | Temperature can significantly impact reaction rate and equilibrium. If the reaction is slow, consider carefully increasing the temperature. For the amination of 2-chloro-4-cyanopyridine, a temperature of 60°C is used, while other reactions may require heating under reflux. | [1] |
| Incorrect pH during Workup | The product, this compound, is basic. During aqueous workup, ensure the pH is adjusted correctly (e.g., to ~11 with NaOH) to deprotonate any ammonium salts formed and allow for efficient extraction into an organic solvent. | [1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, extending the reaction time may help. For example, the reaction of 2-chloro-4-cyanopyridine with ammonia may require up to 24 hours. | [1] |
| Moisture in Reagents/Solvents | Some reactions are sensitive to moisture. Use anhydrous solvents and dry reagents where specified to prevent side reactions that consume starting materials. |
Problem 2: Impure Final Product (Discoloration, Presence of Byproducts)
| Possible Cause | Suggested Solution | Citation |
| Product Oxidation | The amino group can be susceptible to oxidation, leading to colored impurities. Adding a small amount of an antioxidant during workup can help prevent this. | [1] |
| Formation of Side Products | Incomplete reactions can leave unreacted starting materials. Over-reaction or side reactions can generate byproducts (e.g., di-substituted pyridines). Optimize reaction time and temperature to minimize these. | [9] |
| Ineffective Purification | A single purification step may be insufficient. Combine methods for higher purity. For instance, after an initial extraction, perform recrystallization from a suitable solvent like 95% ethanol or use column chromatography. | [2][10][4] |
| Residual Catalyst | For reactions using heterogeneous catalysts, ensure complete removal by filtration. If the catalyst is soluble, select an appropriate purification method like column chromatography to separate it from the product. | [6] |
Data Summary: Impact of Reaction Conditions
The following tables summarize how different conditions can affect the outcome of cyanopyridine synthesis, based on data for closely related 2-amino-3-cyanopyridine derivatives.
Table 1: Effect of Catalyst on Yield in a One-Pot Synthesis
| Catalyst | Amount (mol%) | Time (min) | Yield (%) |
| None | - | 120 | 0 |
| Na₂CaP₂O₇ | 5 | 60 | 75 |
| Na₂CaP₂O₇ | 10 | 45 | 88 |
| Na₂CaP₂O₇ | 15 | 30 | 95 |
| Na₂CaP₂O₇ | 20 | 30 | 95 |
| (Data adapted from a model reaction for 2-amino-3-cyanopyridine synthesis for illustrative purposes)[8] |
Table 2: Effect of Microwave Irradiation on Yield and Reaction Time
| Entry | Aromatic Aldehyde | Ketone | Time (min) | Yield (%) |
| 4a | 4-ClC₆H₄ | 4-OCH₃C₆H₄ | 8 | 83 |
| 4d | 4-OCH₃C₆H₄ | C₆H₅ | 9 | 85 |
| 4g | 3-Indolyl | 4-OCH₃C₆H₄ | 7 | 86 |
| 4h | 4-ClC₆H₄ | CH₃ | 8 | 84 |
| (Solvent-free, one-pot synthesis of 2-amino-3-cyanopyridine derivatives)[10] |
Diagrams and Workflows
Below are diagrams illustrating a typical experimental workflow and a troubleshooting process for low product purity.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing issues with product purity.
Key Experimental Protocols
Protocol 1: Synthesis from 2-chloro-4-cyanopyridine [1]
-
Reaction Setup: In a suitable round-bottom flask, suspend 2-chloro-4-cyanopyridine in anhydrous ethanol.
-
Amination: Add a solution of ammonia in ethanol. Seal the flask and stir the mixture at 60°C for 24 hours. The mixture will typically turn orange-yellow.
-
Workup:
-
Cool the reaction mixture and remove excess ammonia and ethanol under reduced pressure at approximately 35-40°C.
-
Add fresh anhydrous ethanol and cool the mixture to -18°C to precipitate ammonium chloride.
-
Filter the solid ammonium chloride and wash it with cold anhydrous ethanol.
-
Collect the filtrate and concentrate it under reduced pressure to yield the crude product, this compound hydrochloride.
-
-
Purification:
-
Dissolve the crude hydrochloride salt in deionized water.
-
Adjust the pH to approximately 11 by adding solid sodium hydroxide.
-
Extract the aqueous solution multiple times with a suitable organic solvent (e.g., isopropanol).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain pure this compound.
-
Protocol 2: One-Pot Synthesis using Microwave Irradiation [2][10]
-
Reaction Setup: In a dry microwave reaction vessel, charge the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol). Note: This is a solvent-free method.
-
Reaction: Place the vessel in a microwave oven and irradiate for 7-9 minutes. Monitor the reaction by TLC.
-
Isolation:
-
After the reaction is complete, allow the mixture to cool.
-
Wash the solid reaction mixture with a small amount of ethanol (e.g., 2 mL).
-
-
Purification:
-
Purify the crude product by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.
-
References
- 1. Page loading... [guidechem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine [orgchemres.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
safe handling and storage procedures for 2-Amino-4-cyanopyridine
Technical Support Center: 2-Amino-4-cyanopyridine
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of this compound (CAS No: 42182-27-4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical intermediate widely used in the fine chemical industry, particularly in the fields of medicine and pesticides.[1] It serves as a key component in the synthesis of various pharmaceutical compounds, including mGluR2 antagonists for the treatment of central nervous system diseases.[1][2]
Q2: What are the main hazards associated with this compound?
This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[3][4] It also causes serious eye irritation and skin irritation.[4][5] In case of fire, it may generate irritating and toxic gases such as carbon oxides, nitrogen oxides, and hydrogen cyanide.[4]
Q3: What personal protective equipment (PPE) should I wear when handling this chemical?
To ensure personal safety, the following PPE is mandatory:
-
Hand Protection: Wear appropriate protective gloves.[5]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[4][5] A safety shower and eye bath should be readily available.[4][6]
-
Respiratory Protection: In case of insufficient ventilation or high concentrations, use an approved respirator.[4][5]
Q4: What should I do in case of accidental exposure?
Immediate action is crucial. Follow these first aid measures:
-
After Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][6] Remove all contaminated clothing. Seek medical aid.[4]
-
After Eye Contact: Rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[4][7]
-
After Ingestion: Do NOT induce vomiting. Wash the mouth out with water and call a physician or poison control center immediately.[4][7]
Q5: How should I properly store this compound?
Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[4][6][7] It is moisture-sensitive and should be stored under an inert gas.[4][6] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][8]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Material has changed color (darkened) | Exposure to air, light, or moisture. | This may indicate degradation. It is recommended to use a fresh batch for experiments where purity is critical. Ensure storage containers are sealed tightly and stored under an inert atmosphere. |
| Inconsistent experimental results | Impurity of the compound or improper handling. | Verify the purity of the this compound using appropriate analytical methods (e.g., GC, Melting Point).[2] Review handling procedures to ensure they align with the safety data sheet recommendations. |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | The solubility of this compound has not been fully characterized in all solvents. Small-scale solubility tests are recommended to find a suitable solvent for your specific application. |
Quantitative Data Summary
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₅N₃ |
| Molecular Weight | 119.12 g/mol [3] |
| Appearance | Crystalline powder, Cream to yellow to brown[2][4] |
| Melting Point | 146.0 - 156.0 °C[2] |
| Boiling Point | 148 - 152 °C[4] |
Hazard Identification and Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Danger | H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled.[3][4] | |
| Eye Irritation | Warning | H319: Causes serious eye irritation.[4][5] | |
| Skin Irritation | Warning | H315: Causes skin irritation.[5] | |
| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation.[5] |
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of this compound are outlined below.[1]
Method 1: Reduction of 2-nitro-4-cyanopyridine
-
Preparation: In a 250 mL four-necked reaction flask, add reduced iron powder (8.54 g, 0.15 mol), acetic acid (1.1 mL, 0.02 mol), and 100 mL of water.
-
Reaction Initiation: Heat the mixture under reflux for 15 minutes. Then, cool the mixture to 85°C.
-
Addition: Slowly add 2-nitro-4-cyanopyridine (10.9 g, 0.06 mol) to the flask. Note that the reaction is exothermic.
-
Reflux: After the addition is complete, heat the mixture under reflux for 1 hour to ensure the reaction is complete.
-
Work-up: Cool the reaction mixture to room temperature and filter it. Wash the residue with water and combine the filtrates.
-
Stabilization & Isolation: Add 0.2 g of an antioxidant to the filtrate to prevent product oxidation. Evaporate the solution under rotation to obtain a white powder of this compound.[1]
Method 2: Amination of 2-chloro-4-cyanopyridine
-
Reaction Setup: In a 500 mL round-bottom flask, combine 2-chloro-4-cyanopyridine with ammonia in the presence of anhydrous ethanol.
-
Reaction: Stir the reaction mixture at 60°C for 24 hours. The mixture will gradually turn orange-yellow.
-
Ammonia Removal: Reduce the pressure and use a rotary evaporator at approximately 35°C to remove excess ammonia.
-
Precipitation: Add anhydrous ethanol and cool the mixture to -18°C to precipitate solid ammonium chloride.
-
Filtration: Filter the mixture and wash the solid with anhydrous ethanol three times. Collect the filtrate.
-
Isolation: Use a rotary evaporator at 40°C to remove the anhydrous ethanol from the filtrate, yielding this compound hydrochloride.
-
Neutralization: Dissolve the hydrochloride salt in deionized water and adjust the pH to approximately 11 with solid sodium hydroxide.
-
Extraction: Extract the aqueous solution with isopropanol three times. Collect the upper organic layer.
-
Final Product: Recover the this compound by rotary evaporation of the isopropanol at 40°C.[1]
Visual Workflow
Caption: Logical workflow for the safe handling and storage of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 2-アミノ-4-シアノピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. georganics.sk [georganics.sk]
- 5. biochemopharma.fr [biochemopharma.fr]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Validation & Comparative
Comparative Analysis of 2-Amino-4-cyanopyridine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-cyanopyridine scaffold and its analogs represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2-amino-cyanopyridine analogs, supported by experimental data, to aid in the rational design of novel therapeutic agents.
Quantitative Data Summary
The biological activity of 2-amino-cyanopyridine analogs is highly dependent on the nature and position of substituents on the pyridine ring. The following tables summarize the in vitro inhibitory activities of selected analogs against different cancer cell lines and kinases.
Anticancer Activity of 2-Oxo-pyridine-3,5-dicarbonitrile Analogs
| Compound | Ar-group | Cell Line | IC50 (µM) |
| 5a | 4-F-C₆H₄ | MCF-7 | 1.77 ± 0.09 |
| HepG2 | 2.71 ± 0.15 | ||
| 5e | 4-Cl-C₆H₄ | MCF-7 | 1.39 ± 0.07 |
| HepG2 | 3.52 ± 0.19 | ||
| 6b | 4-Cl-C₆H₄ | HepG2 | 2.68 ± 0.14 |
| 7b | 4-Cl-C₆H₄ | MCF-7 | 6.22 ± 0.34 |
| 7c | 2,4-di-Cl-C₆H₃ | MCF-7 | 9.28 ± 0.50 |
| HepG2 | 5.04 ± 0.27 | ||
| Taxol (Standard) | - | MCF-7 | 3.81 ± 0.21 |
| HepG2 | 6.24 ± 0.34 |
Data sourced from a study on cyanopyridone and pyrido[2,3-d]pyrimidine derivatives.[1]
Kinase Inhibitory Activity of 3-Cyanopyridine Analogs
| Compound | R | Target Kinase | IC50 (µM) |
| 4b | 3-NH₂-C₆H₄ | Pim-1 | 0.63 ± 0.03 |
| 4c | 4-OCH₃-C₆H₄ | Pim-1 | 0.61 ± 0.03 |
| 4d | 3,4,5-(OCH₃)₃-C₆H₂ | Pim-1 | 0.46 ± 0.02 |
| Quercetagetin (Standard) | - | Pim-1 | 0.56 ± 0.03 |
Data from an investigation into cyanopyridinone and cyanopyridine-based Pim-1 inhibitors.[2]
Kinase Inhibitory Activity of Cyanopyridone Analogs against VEGFR-2 and HER-2
| Compound | Target Kinase | IC50 (µM) |
| 5a | VEGFR-2 | 0.217 ± 0.020 |
| HER-2 | 0.168 ± 0.009 | |
| 5e | VEGFR-2 | 0.124 ± 0.011 |
| HER-2 | 0.077 ± 0.003 | |
| Lapatinib (Standard) | VEGFR-2 | 0.182 ± 0.010 |
| HER-2 | 0.131 ± 0.012 |
This data highlights the dual inhibitory potential of cyanopyridone derivatives.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was evaluated against human cancer cell lines, such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatic adenocarcinoma), using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.[1]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases, such as VEGFR-2, HER-2, and Pim-1, was determined using enzyme-linked immunosorbent assay (ELISA) or radiometric assays.
-
Enzyme and Substrate Preparation: The purified kinase and its specific substrate were prepared in an appropriate assay buffer.
-
Compound Incubation: The kinase was pre-incubated with various concentrations of the test compounds for a specified period at room temperature.
-
Reaction Initiation: The kinase reaction was initiated by the addition of ATP and the substrate. The reaction mixture was incubated for a set time at 37°C.
-
Reaction Termination: The reaction was stopped by the addition of a stop solution (e.g., EDTA).
-
Detection: The amount of phosphorylated substrate was quantified. For ELISA-based assays, this involves using a specific antibody that recognizes the phosphorylated substrate. For radiometric assays, the incorporation of ³²P from [γ-³²P]ATP into the substrate is measured.
-
IC50 Determination: The IC50 values were determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[2][3]
Visualizations
The following diagrams illustrate key signaling pathways targeted by 2-amino-cyanopyridine analogs and a general workflow for their evaluation.
Caption: Dual inhibition of VEGFR-2 and HER-2 signaling pathways by this compound analogs.
Caption: Inhibition of the Pim-1 kinase signaling pathway by this compound analogs.
Caption: General experimental workflow for the evaluation of this compound analogs.
References
- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Techniques for the Quality Control of 2-Amino-4-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
The purity and quality of pharmaceutical intermediates are paramount to the safety and efficacy of the final drug product. 2-Amino-4-cyanopyridine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure it meets stringent quality control standards. This guide provides a comparative overview of various analytical techniques for the quality control of this compound, complete with supporting data and detailed experimental protocols.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance attributes of different analytical techniques applicable to the quality control of this compound. The quantitative data presented are illustrative and represent typical performance characteristics that should be established during method validation.
| Technique | Purpose | Key Performance Parameters (Illustrative) | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity assay, impurity quantification | - Linearity (R²): >0.999 - LOD: ~0.01% - LOQ: ~0.03% - Precision (%RSD): <2% | High resolution, sensitivity, and specificity for separating the main component from impurities.[1][2] | Can be time-consuming for complex separations. |
| Gas Chromatography (GC) | Assay of volatile impurities, residual solvents | - Linearity (R²): >0.998 - LOD: ~1 ppm (for solvents) - LOQ: ~5 ppm (for solvents) - Precision (%RSD): <5% | Excellent for volatile and semi-volatile compounds.[3] High temperatures can degrade thermally labile samples. | Requires derivatization for non-volatile compounds. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification, functional group analysis | - Characteristic Peaks: - NH₂ stretch: ~3400-3300 cm⁻¹ - C≡N stretch: ~2230-2210 cm⁻¹[4][5][6] | Rapid and non-destructive method for identity confirmation. | Limited quantitative capability. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, identification | - ¹H & ¹³C chemical shifts | Provides detailed structural information for identification and characterization of the molecule and its impurities.[4][5][7] | Lower sensitivity compared to chromatographic methods for quantifying minor impurities. |
| UV-Visible Spectrophotometry | Quantification, color and appearance | - λmax: ~250-300 nm (in a suitable solvent) | Simple, rapid, and cost-effective for quantitative analysis and assessing product color.[8][9] | Non-specific; can be affected by interfering substances that absorb at the same wavelength. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity identification and characterization | - Mass Accuracy: <5 ppm | Enables the identification of unknown impurities by providing molecular weight information.[10][11][12] | Higher cost and complexity of instrumentation. |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. These protocols are intended as a starting point and should be fully validated for their intended use.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
This method is based on a reverse-phase HPLC approach, suitable for separating this compound from its potential non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.[1]
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the this compound batch to be tested.
Gas Chromatography (GC) for Residual Solvent Analysis
This headspace GC method is suitable for the detection and quantification of residual solvents from the manufacturing process.
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent).
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 15 minutes
-
-
Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide).
-
Standard Preparation: Prepare a standard stock solution containing the expected residual solvents at a known concentration in the same solvent used for the sample preparation.
Fourier-Transform Infrared (FTIR) Spectroscopy for Identification
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Acceptance Criteria: The spectrum of the sample should be concordant with the spectrum of a reference standard of this compound. Pay close attention to the characteristic absorption bands for the amino (NH₂) and cyano (C≡N) functional groups.[4][5][6]
Visualizations
Workflow for Quality Control of this compound
Caption: Quality Control Workflow for this compound.
Logical Relationship of Chromatographic Techniques in Quality Control
Caption: Role of Chromatographic Techniques in Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. osha.gov [osha.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. orgchemres.org [orgchemres.org]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. soeagra.com [soeagra.com]
- 11. biomedres.us [biomedres.us]
- 12. chimia.ch [chimia.ch]
A Comparative Guide to Catalysts in 2-Amino-4-cyanopyridine Synthesis for Researchers and Drug Development Professionals
An in-depth analysis of catalytic efficacy in the synthesis of the pivotal pharmaceutical intermediate, 2-Amino-4-cyanopyridine, this guide provides a comparative assessment of various catalytic systems. Objective experimental data is presented to inform catalyst selection for optimized yield, reaction efficiency, and process scalability.
The synthesis of this compound, a crucial building block in the development of various pharmaceuticals, is predominantly achieved through two primary synthetic pathways: the reduction of 2-nitro-4-cyanopyridine and the amination of 2-chloro-4-cyanopyridine. The choice of catalyst in these transformations is paramount, directly influencing reaction yield, purity, and overall process efficiency. This guide offers a comparative overview of different catalysts employed in these routes, supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
Catalytic Reduction of 2-Nitro-4-cyanopyridine
The conversion of 2-nitro-4-cyanopyridine to this compound is a key reduction reaction. While traditional methods have employed stoichiometric reducing agents like iron powder in acidic media, catalytic hydrogenation offers a more atom-economical and environmentally benign alternative. A variety of heterogeneous catalysts are effective for this transformation, with palladium on carbon (Pd/C) and Raney Nickel being prominent examples.
Catalytic hydrogenation with palladium on carbon is a widely adopted method for the reduction of nitro groups due to its high efficiency and selectivity.[1] Similarly, Raney Nickel is an effective catalyst for this transformation and is often preferred when there is a risk of dehalogenation on the substrate.[1] Other methods for nitro group reduction include the use of iron or zinc metal in the presence of an acid, or tin(II) chloride.[1]
Catalytic Amination of 2-Chloro-4-cyanopyridine
The direct amination of 2-chloro-4-cyanopyridine with ammonia presents another viable route to the target molecule. This transformation is typically facilitated by transition metal catalysts, with palladium- and copper-based systems being the most extensively studied.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of carbon-nitrogen bonds.[2] This reaction has seen continuous development, with various generations of phosphine ligands being developed to improve catalyst performance and substrate scope.[2] Copper-catalyzed amination, often referred to as the Ullmann condensation, provides an alternative, often more cost-effective, approach. Recent advancements in this area have led to the development of highly active copper catalysts that can operate under milder reaction conditions.[3] Nickel-based catalysts have also been shown to be effective for the amination of aryl chlorides with ammonia.[4]
Comparative Data of Catalysts for this compound Synthesis
The following table summarizes the performance of different catalysts for the synthesis of this compound based on available experimental data.
| Synthetic Route | Catalyst System | Substrate | Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| Reduction of Nitro Group | Iron Powder | 2-Nitro-4-cyanopyridine | Acetic acid, Water, Reflux | 1 hour | High | Guidechem[1] |
| Amination of Chloro Group | Not specified (likely uncatalyzed or base-mediated) | 2-Chloro-4-cyanopyridine | Ammonia, Anhydrous ethanol, 60°C | 24 hours | Good | Guidechem[1] |
| General Amination | Palladium-based (Buchwald-Hartwig) | Aryl Halides | Various phosphine ligands, Base, Solvent, Heat | Varies | Varies | Wikipedia[2] |
| General Amination | Copper-based (Ullmann type) | 2-Halopyridines | CuI, Ligands (e.g., 2-isobutyrylcyclohexanone), DMSO | Varies | Up to 90% | Request PDF[3] |
| General Amination | Nickel-based | Aryl Chlorides | Ni catalyst, NaOtBu, Ammonia in dioxane, 100°C | 3 hours | Varies | NIH[4] |
Note: Specific yield and reaction time for the synthesis of this compound using catalytic methods were not explicitly found in the search results. The data for general amination reactions is provided for comparative context.
Experimental Protocols
1. Reduction of 2-Nitro-4-cyanopyridine using Iron Powder[1]
-
Materials: 2-Nitro-4-cyanopyridine, reduced iron powder, acetic acid, water.
-
Procedure:
-
In a suitable reaction vessel, a mixture of reduced iron powder, acetic acid, and water is heated to reflux for 15 minutes.
-
The mixture is then cooled to 85°C.
-
2-Nitro-4-cyanopyridine is added slowly to the reaction mixture.
-
After the addition is complete, the mixture is heated to reflux for 1 hour.
-
Upon completion, the reaction is cooled to room temperature and filtered.
-
The filtrate is treated with an antioxidant and the solvent is evaporated to yield this compound.
-
2. Amination of 2-Chloro-4-cyanopyridine with Ammonia[1]
-
Materials: 2-Chloro-4-cyanopyridine, ammonia, anhydrous ethanol.
-
Procedure:
-
2-Chloro-4-cyanopyridine is dissolved in anhydrous ethanol in a round-bottom flask.
-
The solution is saturated with ammonia.
-
The reaction mixture is stirred at 60°C for 24 hours.
-
After the reaction is complete, the excess ammonia and ethanol are removed under reduced pressure.
-
The resulting crude product is then purified.
-
3. General Procedure for Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia[4]
-
Materials: Aryl chloride, nickel catalyst (e.g., 2), sodium tert-butoxide (NaOtBu), 0.5 M solution of ammonia in dioxane.
-
Procedure:
-
In a round-bottom flask, the aryl chloride, nickel catalyst, and NaOtBu are combined.
-
A solution of ammonia in dioxane is added.
-
The mixture is stirred at 100°C for 3 hours.
-
After cooling, the reaction mixture is diluted with ethyl acetate, filtered through Celite, and concentrated.
-
The product is purified by extraction or flash column chromatography.
-
Experimental Workflow and Catalyst Screening
The following diagram illustrates a typical workflow for the synthesis of this compound and the screening of different catalysts to optimize the reaction conditions.
Caption: Workflow for synthesis and catalyst screening of this compound.
References
A Comparative Guide to 2-Amino-4-cyanopyridine Based Inhibitors: In Vitro and In Vivo Evaluations
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-cyanopyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors targeting a range of enzymes and receptors. This guide provides a comparative overview of the preclinical evaluation of several classes of these inhibitors, focusing on their in vitro potency, in vivo efficacy, and mechanisms of action. The information is intended to aid researchers and drug development professionals in understanding the therapeutic potential and development status of this important class of compounds.
I. Kinase Inhibitors in Oncology
This compound derivatives have been extensively explored as inhibitors of various protein kinases implicated in cancer progression. Their ability to mimic the hinge-binding motif of ATP allows for potent and often selective inhibition.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key drivers of tumor angiogenesis and proliferation. Dual inhibition is a validated strategy in cancer therapy.
In Vitro Potency and Cytotoxicity:
A series of novel cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity.[1][2] The cyanopyridone derivative 5e , bearing a 2,4-dichloro substituent, demonstrated the most potent cytotoxic activity against the MCF-7 breast cancer cell line.[1] In comparison, the unsubstituted phenyl derivative 5a showed strong activity against the HepG2 liver cancer cell line.[1]
| Compound | Target Cell Line | IC50 (µM) vs. Taxol | IC50 (µM) vs. 5-FU | Reference |
| 5a | MCF-7 | 1.77 ± 0.10 | - | [1] |
| HepG2 | 2.71 ± 0.15 | - | [1] | |
| 5e | MCF-7 | 1.39 ± 0.08 | - | [1] |
| 6b | HepG2 | 2.68 ± 0.14 | - | [2] |
| 7b | MCF-7 | 6.22 ± 0.34 | - | [2] |
| 4c | HepG2 | - | 8.02 ± 0.38 | [3] |
| HCT-116 | - | 7.15 ± 0.35 | [3] | |
| 4d | HepG2 | - | 6.95 ± 0.34 | [3] |
| 5-FU (Standard) | HepG2 | - | 9.42 ± 0.46 | [3] |
| HCT-116 | - | 8.01 ± 0.39 | [3] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [3]
-
Cell Seeding: Cancer cell lines (HepG2, MCF-7, PC3, and HCT-116) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is discarded, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Pim-1 kinase is a proto-oncogene that is overexpressed in several human cancers, making it an attractive therapeutic target.
In Vitro Pim-1 Kinase Inhibition:
A series of 3-cyanopyridine derivatives were evaluated for their ability to inhibit Pim-1 kinase.[3][4] Compounds 4b , 4c , and 4d demonstrated potent inhibitory activity, with 4d being more potent than the reference inhibitor quercetagetin.[3]
| Compound | Pim-1 Kinase IC50 (µM) | Reference |
| 3a | 0.72 ± 0.03 | [4] |
| 4b | 0.63 ± 0.03 | [3] |
| 4c | 0.61 ± 0.03 | [3] |
| 4d | 0.46 ± 0.02 | [3] |
| Quercetagetin (Reference) | 0.56 ± 0.03 | [3][4] |
| Compound A (VRV) (Reference) | 0.93 ± 0.05 | [4] |
Experimental Protocol: In Vitro Pim-1 Kinase Inhibition Assay [3]
This assay is typically performed using a radiometric or fluorescence-based method. A common protocol involves:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant Pim-1 kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
Signal Detection: The amount of phosphorylated substrate is quantified using an appropriate detection method (e.g., measuring radioactivity of incorporated ³²P-ATP or using a phosphospecific antibody in an ELISA format).
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator implicated in the progression of colorectal cancer.
In Vitro and In Vivo Evaluation:
A novel 2-amino-pyridine derivative, compound 29 , was identified as a potent and selective CDK8 inhibitor with an IC50 of 46 nM.[5] This compound demonstrated antiproliferative activity in colon cancer cell lines with high CDK8 expression, suppressed WNT/β-catenin signaling, and induced G1 phase cell cycle arrest in HCT-116 cells.[5] Importantly, it was also effective against sorafenib-resistant HCT-116 cells.[5] In vivo studies showed that compound 29 had low toxicity, suitable pharmacokinetic profiles, and significant antitumor effects.[5]
Signaling Pathway of CDK8 Inhibition in Colorectal Cancer
Caption: WNT signaling pathway and the inhibitory action of a 2-amino-pyridine derivative on CDK8.
II. Inducible Nitric Oxide Synthase (iNOS) Inhibitors
Overproduction of nitric oxide by iNOS is a hallmark of inflammatory conditions. Selective iNOS inhibitors are sought after to avoid the side effects associated with the inhibition of other NOS isoforms (nNOS and eNOS).
In Vitro and In Vivo Potency:
2-Amino-4-methylpyridine has been identified as a potent inhibitor of murine NOS II (iNOS) with an IC50 of 6 nM.[6] Its inhibitory action is competitive with respect to arginine.[6] While potent against the murine enzyme, it is less active against human recombinant NOS II (IC50 = 40 nM) and even less so against human nNOS I and eNOS III (IC50 = 100 nM).[6] In vivo, 2-amino-4-methylpyridine effectively inhibited the lipopolysaccharide (LPS)-induced increase in plasma nitrate in rats with an ID50 of 0.009 mg kg⁻¹ min⁻¹ when administered intravenously.[6]
A series of 6-substituted 2-amino-4-methylpyridine analogs were synthesized, with analog 2 showing the best potency against iNOS (IC50 = 28 nM).[7]
| Compound | Target | IC50 | In Vivo Model | Efficacy | Reference |
| 2-Amino-4-methylpyridine | Murine iNOS | 6 nM | LPS-induced inflammation in rats | ID50 = 0.009 mg kg⁻¹ min⁻¹ (i.v.) | [6] |
| Human iNOS | 40 nM | [6] | |||
| Human nNOS | 100 nM | [6] | |||
| Human eNOS | 100 nM | [6] | |||
| Analog 2 | iNOS | 28 nM | [7] |
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2-, 3-, and 4-Cyanopyridine Isomers
The isomeric purity of cyanopyridine derivatives is a critical parameter in chemical synthesis and drug development, as different isomers can exhibit varied biological activities and chemical reactivities. A thorough understanding of their spectroscopic characteristics is essential for unambiguous identification and quality control. This guide provides a comparative analysis of the spectroscopic data for three common cyanopyridine isomers: 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine, utilizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-, 3-, and 4-cyanopyridine, providing a clear basis for their differentiation.
Table 1: ¹H NMR Spectral Data (Solvent: CDCl₃)
The chemical shifts (δ) and coupling constants (J) in ¹H NMR are highly sensitive to the position of the cyano group on the pyridine ring, providing a distinctive fingerprint for each isomer.
| Isomer | δ (ppm) and J (Hz) of Protons |
| 2-Cyanopyridine | 8.76 (ddd, J = 4.9, 1.8, 0.9 Hz, 1H), 7.95 (td, J = 7.7, 1.8 Hz, 1H), 7.78 (ddd, J = 7.7, 1.3, 0.9 Hz, 1H), 7.63 (dd, J = 7.7, 1.3 Hz, 1H).[1][2] |
| 3-Cyanopyridine | 8.91 (s, 1H), 8.85 (d, J = 4.0 Hz, 1H), 8.00 (d, J = 8.0 Hz, 1H), 7.48 (dd, J = 8.0, 4.0 Hz, 1H).[2][3] |
| 4-Cyanopyridine | 8.83 (d, J = 6.0 Hz, 2H), 7.55 (d, J = 6.0 Hz, 2H).[2][4] |
Table 2: ¹³C NMR Spectral Data (Solvent: CDCl₃)
The electronic environment of each carbon atom is altered by the position of the electron-withdrawing cyano group, leading to unique chemical shifts in the ¹³C NMR spectrum for each isomer.
| Isomer | δ (ppm) of Carbons |
| 2-Cyanopyridine | 151.0, 137.2, 133.0, 127.9, 124.5, 117.8 (C≡N).[2] |
| 3-Cyanopyridine | 153.1, 152.8, 140.0, 124.0, 116.5 (C≡N), 110.1.[2] |
| 4-Cyanopyridine | 151.1 (2C), 126.0 (2C), 125.0, 116.9 (C≡N).[2][5] |
Table 3: Infrared (IR) Spectral Data
The vibrational frequency of the cyano group (C≡N) nitrile stretch is a key diagnostic peak in the IR spectrum. Its position varies slightly among the isomers.
| Isomer | Key IR Absorptions (cm⁻¹) |
| 2-Cyanopyridine | C≡N stretch: ~2230 cm⁻¹, Aromatic C-H stretch: >3000 cm⁻¹, Ring vibrations: ~1600-1400 cm⁻¹.[2] |
| 3-Cyanopyridine | C≡N stretch: ~2235 cm⁻¹, Aromatic C-H stretch: >3000 cm⁻¹, Ring vibrations: ~1600-1400 cm⁻¹.[2] |
| 4-Cyanopyridine | C≡N stretch: ~2240 cm⁻¹, Aromatic C-H stretch: >3000 cm⁻¹, Ring vibrations: ~1600-1400 cm⁻¹.[2] |
Table 4: Mass Spectrometry (MS) Data
While all isomers have the same molecular weight, their fragmentation patterns under Electron Ionization (EI) can be used for differentiation.
| Isomer | Molecular Ion (m/z) and Key Fragments |
| 2-Cyanopyridine | M⁺: 104, Fragmentation often involves loss of HCN (m/z 77).[2] |
| 3-Cyanopyridine | M⁺: 104, Fragmentation pattern differs from the 2-isomer.[2] |
| 4-Cyanopyridine | M⁺: 104, Fragmentation pattern is also distinct from the other two isomers.[2] |
Experimental Workflow
The following diagram illustrates a logical workflow for the differentiation of 2-, 3-, and 4-cyanopyridine isomers using the spectroscopic data discussed.
Caption: Workflow for cyanopyridine isomer differentiation.
Experimental Protocols
The following are general experimental protocols for the acquisition of the spectroscopic data presented above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the cyanopyridine isomer is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2] A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).[2]
-
¹H NMR Acquisition : The spectrum is acquired on a 300 or 400 MHz NMR spectrometer.[2] Standard parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2] Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.[2]
-
¹³C NMR Acquisition : The spectrum is acquired on the same instrument, typically operating at 75 or 100 MHz for carbon.[2] A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 128 to 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.[2]
2. Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[2] For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl or KBr).[2]
-
Data Acquisition : The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[2] A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates) is first recorded and then automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.[2]
3. Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.[2]
-
Ionization : Electron Ionization (EI) is a common method for these types of molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[2]
-
Detection : The abundance of each ion is measured, and a mass spectrum is generated, plotting ion abundance versus m/z.[2]
4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : A dilute solution of the sample is prepared using a UV-transparent solvent, such as ethanol, hexane, or water.[6] A blank sample of the pure solvent is used for baseline correction.[7]
-
Data Acquisition : The sample is placed in a 1 cm quartz cuvette.[6] The spectrum is recorded using a UV-Vis spectrophotometer, typically scanning a wavelength range from 190 to 400 nm to observe electronic transitions.[8] The instrument plots absorbance as a function of wavelength.
References
- 1. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Cyanopyridine(100-54-9) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Cyanopyridine(100-48-1) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. longdom.org [longdom.org]
A Comparative Guide to Purity Assessment of 2-Amino-4-cyanopyridine: HPLC vs. GC-MS
For researchers, scientists, and professionals engaged in drug discovery and development, the purity of chemical intermediates is paramount. 2-Amino-4-cyanopyridine, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Ensuring its purity is critical for the reliability of research outcomes and the safety and efficacy of final drug products. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound, complete with detailed experimental protocols and supporting data.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Purity Determination
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of non-volatile and thermally labile compounds. For a polar compound like this compound, reversed-phase HPLC is a particularly suitable method.
Experimental Protocol: Reversed-Phase HPLC
Objective: To separate this compound from its potential impurities and quantify its purity.
Instrumentation: A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (area percent method).
Hypothetical Data Presentation: HPLC Analysis
| Compound | Retention Time (min) | Peak Area (%) |
| Impurity 1 | 3.5 | 0.25 |
| This compound | 7.8 | 99.5 |
| Impurity 2 | 10.2 | 0.15 |
| Impurity 3 | 12.1 | 0.10 |
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile and Semi-Volatile Compounds
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. This technique is ideal for the analysis of volatile and semi-volatile compounds. Given that many organic impurities can be volatile, GC-MS is an excellent complementary technique to HPLC for a comprehensive purity assessment. Commercial suppliers of this compound often utilize GC for quality control assays.
Experimental Protocol: GC-MS
Objective: To identify and quantify volatile and semi-volatile impurities in this compound.
Instrumentation: A GC-MS system with a split/splitless injector and a quadrupole mass analyzer.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Analysis Procedure:
-
Inject the prepared sample into the GC-MS system.
-
Identify the main peak corresponding to this compound and any impurity peaks by their retention times and mass spectra.
-
Quantify the purity based on the relative peak areas.
Hypothetical Data Presentation: GC-MS Analysis
| Retention Time (min) | Compound | Key Mass Fragments (m/z) | Peak Area (%) |
| 5.2 | Solvent (Methanol) | 31, 29 | - |
| 8.9 | This compound | 119 (M+), 92, 65 | 99.6 |
| 10.5 | Impurity A (e.g., 2-chloropyridine) | 113, 78 | 0.2 |
| 11.8 | Impurity B (e.g., residual solvent) | Varies | 0.2 |
Visualizing the Workflow and Comparison
To better illustrate the analytical processes and the comparative advantages of each technique, the following diagrams are provided.
Caption: Experimental workflow for purity assessment.
Caption: Comparison of HPLC and GC-MS for purity analysis.
Conclusion: A Dual-Pronged Approach for Comprehensive Purity Profiling
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound, each with its own strengths. HPLC is the workhorse for quantifying the main component and non-volatile impurities, while GC-MS excels at identifying and quantifying volatile and semi-volatile contaminants. For a comprehensive and robust purity profile, a dual-pronged approach utilizing both HPLC and GC-MS is highly recommended. This ensures that a wide range of potential impurities are detected and accurately quantified, ultimately leading to higher quality research and safer pharmaceutical products.
Safety Operating Guide
Proper Disposal of 2-Amino-4-cyanopyridine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 2-Amino-4-cyanopyridine are critical for ensuring laboratory safety and environmental protection. This compound is a hazardous chemical requiring strict adherence to established disposal protocols. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, in line with regulatory requirements.
Immediate Safety and Handling
This compound is classified as a toxic and hazardous substance.[1][2][3][4] It is toxic if swallowed or in contact with skin and causes serious eye irritation.[1][2][5] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of dust or vapors. |
In case of a spill, the area should be evacuated. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a designated hazardous waste container. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.
Disposal Procedures
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be treated as hazardous waste.[2][4][6] Disposal must be carried out in accordance with all local, state, and federal regulations.[1][2]
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents and strong acids.[6]
-
Containerization: Collect all waste containing this compound in a designated, properly sealed, and clearly labeled hazardous waste container. The container should be made of a compatible material.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound". The label should also indicate the associated hazards (e.g., Toxic).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. The primary recommended method of disposal for pyridine compounds is incineration at a licensed facility.[7][8][9]
Quantitative Data on Disposal
| Disposal Method | Temperature Range (°C) | Residence Time |
| Rotary Kiln Incineration | 820 - 1,600 | Seconds for liquids/gases, hours for solids[7][8] |
| Liquid Injection Incineration | 650 - 1,600 | 0.1 - 2 seconds[7][8] |
| Fluidized Bed Incineration | 450 - 980 | Seconds for liquids/gases, longer for solids[7][8] |
It is crucial to consult with your EHS department or waste disposal contractor to ensure compliance with all applicable regulations.
Experimental Protocols
There are no standard, widely accepted experimental protocols for the in-lab neutralization or deactivation of this compound for disposal. Due to its hazardous nature, chemical treatment to render it non-hazardous should not be attempted by laboratory personnel. The standard and required procedure is to dispose of it as hazardous waste through a licensed contractor.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. georganics.sk [georganics.sk]
- 2. biochemopharma.fr [biochemopharma.fr]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. lobachemie.com [lobachemie.com]
- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
